6-Bromoisoquinoline Hydrate: Physicochemical Profiling and Synthetic Methodologies in Drug Discovery
Executive Summary As a Senior Application Scientist, I frequently encounter challenges in library synthesis stemming from a lack of rigorous physicochemical profiling of starting materials. 6-Bromoisoquinoline hydrate is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in library synthesis stemming from a lack of rigorous physicochemical profiling of starting materials. 6-Bromoisoquinoline hydrate is a prime example of a privileged scaffold where understanding its solid-state properties—specifically its hydration—is critical for downstream success. This whitepaper provides an in-depth technical analysis of 6-bromoisoquinoline hydrate, detailing its physical properties, chemical reactivity, and validated protocols for its application in medicinal chemistry and materials science.
Physicochemical Profiling and Structural Causality
The isoquinoline core is a well-established pharmacophore in medicinal chemistry. The introduction of a bromine atom at the 6-position provides a highly reactive electrophilic site, while the water of hydration significantly alters the compound's benchtop handling characteristics[1].
Why the Hydrate Form?
In my experience, anhydrous heteroaromatics are often highly hygroscopic, leading to unpredictable water absorption during storage. This variability introduces stoichiometric errors during sensitive catalytic reactions. The hydrate form (C9H6BrN·H2O) incorporates water molecules directly into its crystal lattice, stabilizing the solid-state structure[1]. This results in a predictable molecular weight (226.07 g/mol ) and a consistent melting point range of 52–57 °C[1], making it the preferred form for industrial and academic research[1].
Quantitative Data Summary
Table 1 summarizes the critical physicochemical parameters required for experimental design.
The strategic placement of the bromine atom at the 6-position is not arbitrary. The nitrogen atom in the isoquinoline ring exerts an electron-withdrawing effect, which activates the C-Br bond toward oxidative addition by transition metals[1]. This makes 6-bromoisoquinoline hydrate an exceptional precursor for palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings[1].
Palladium-catalyzed cross-coupling workflow for 6-Bromoisoquinoline.
Applications in Drug Development
6-Bromoisoquinoline serves as a foundational building block in the synthesis of complex pharmaceutical agents[3]. By leveraging the reactivity of the 6-bromo position, medicinal chemists can rapidly generate diverse molecular libraries to explore structure-activity relationships (SAR)[1].
Key therapeutic areas include:
Oncology: Derivatives are frequently evaluated as inhibitors of key signaling pathways, such as CDK8/19 and Topoisomerase I, which are critical for cancer cell proliferation[4].
Neurology: The scaffold is utilized in the development of neuroprotective drugs targeting central nervous system disorders[3].
Mechanism of action for isoquinoline derivatives in oncology.
To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the action and a validation checkpoint.
Protocol 1: Stoichiometric Preparation of the Hydrate
Causality: A common failure point in library synthesis is ignoring the water of hydration. Using the anhydrous molecular weight (208.05 g/mol ) instead of the hydrate molecular weight (226.07 g/mol ) results in an ~8% stoichiometric deficit[2]. This leaves unreacted coupling partners and can poison the palladium catalyst.
Calculation: Calculate all molar equivalents based strictly on MW = 226.07 g/mol .
Handling: Weigh the solid quickly in ambient conditions. The hydrate form is stable and does not require a glovebox for standard weighing[1].
Validation: Perform a Karl Fischer titration on a bulk batch upon receipt to confirm the exact water content (target ~7.9% w/w for monohydrate).
Protocol 2: Standard Suzuki-Miyaura Cross-Coupling
Causality: Palladium(0) is highly susceptible to oxidation by atmospheric oxygen, which converts it to an inactive Pd(II) species. Rigorous degassing is non-negotiable.
Reagent Loading: In an oven-dried Schlenk flask, combine 6-bromoisoquinoline hydrate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Base Addition: Add K₂CO₃ (2.0 equiv). Note: The base is required to activate the boronic acid for the transmetalation step.
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1). Subject the mixture to three freeze-pump-thaw cycles.
Reaction Execution: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.
Validation Checkpoint (TLC/LC-MS): Monitor the reaction via TLC (30% EtOAc in petroleum ether). The starting material has an Rf of ~0.6[5]. Disappearance of this spot, coupled with LC-MS confirmation of the expected [M+H]+ mass, validates successful cross-coupling over homocoupling side reactions.
Safety and Toxicity Profile
When handling 6-bromoisoquinoline hydrate, strict adherence to safety protocols is required. According to GHS classifications[2]:
Hazards: Harmful if swallowed (H302) and causes serious eye irritation (H319)[2].
Handling: Always operate within a certified chemical fume hood. Utilize appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles (P280)[2]. In case of eye contact, rinse cautiously with water for several minutes (P305 + P351 + P338)[2][6].
References
Benchchem. "6-Bromoisoquinoline hydrate | Benchchem: Chemical and Physical Properties."
Synthesis Pathways for 6-Bromoisoquinoline Hydrate: A Comprehensive Technical Guide
Retrosynthetic Rationale & Mechanistic Strategy In medicinal chemistry and optoelectronic materials science, 6-bromoisoquinoline is a highly sought-after privileged pharmacophore[1]. It serves as a critical synthetic int...
Author: BenchChem Technical Support Team. Date: March 2026
Retrosynthetic Rationale & Mechanistic Strategy
In medicinal chemistry and optoelectronic materials science, 6-bromoisoquinoline is a highly sought-after privileged pharmacophore[1]. It serves as a critical synthetic intermediate for cross-coupling reactions and the development of complex molecular architectures, such as CXCR4 antagonists. However, synthesizing this specific isomer presents a unique regiochemical challenge.
The Causality of Regioselectivity
Direct electrophilic bromination of the bare isoquinoline core (e.g., utilizing N-bromosuccinimide in concentrated sulfuric acid) fails to produce the 6-bromo isomer. Instead, it predominantly yields2[2]. This occurs because the strongly acidic conditions protonate the isoquinoline nitrogen, severely deactivating the heteroaromatic ring. Consequently, electrophilic attack is directed to the 5- and 8-positions, where the resulting transition state best stabilizes the positive charge without disrupting the aromaticity of the adjacent pyridinium ring.
To bypass this limitation, a "bottom-up" retrosynthetic approach is mandatory. By utilizing 2 as the starting material, the bromine atom is pre-installed[2]. Because the para-substituted benzaldehyde is symmetric at its ortho positions (C2 and C6), the subsequent cyclization inherently guarantees 100% regioselectivity for the 6-bromo isomer, eliminating the need for complex isomer separation.
The Modified Pomeranz-Fritsch Synthesis Pathway
Hydrate Formation Kinetics
The final product is frequently isolated as 6-bromoisoquinoline hydrate . The basic nitrogen of the isoquinoline ring acts as a strong hydrogen-bond acceptor. During the final crystallization step from an organic/aqueous biphasic system, water molecules are thermodynamically incorporated into the crystal lattice. This hydrated state is favored under ambient conditions and provides superior handling characteristics by mitigating the severe hygroscopicity of the anhydrous free base.
Overall synthetic pathway for 6-bromoisoquinoline hydrate.
Self-Validating Experimental Protocol
The following protocol details the TiCl4-mediated synthesis. Every phase is designed as a self-validating system to ensure quality control before proceeding to the next step.
Phase 1: Imine Condensation
Reaction Setup: Charge a round-bottom flask with 4-bromobenzaldehyde (300.0 g, 1620.0 mmol) and aminoacetaldehyde dimethyl acetal (170.4 g, 1620 mmol) in anhydrous toluene (1.5 L)[4].
Reflux: Heat the mixture to reflux under a Dean-Stark condenser for 12 hours.
Causality & Validation: The Dean-Stark trap leverages Le Chatelier's principle by continuously removing water to drive the equilibrium toward the Schiff base. The reaction is validated when the theoretical volume of water (approx. 29 mL) collects in the trap, indicating quantitative imine formation.
Concentration: Concentrate the solution under vacuum to remove the toluene solvent.
Phase 2: Phosphonate Activation
Electrophilic Activation: Dissolve the crude residue in anhydrous THF and cool to -10 °C. Add ethyl chloroformate (193.3 mL, 1782 mmol) dropwise. Stir for 10 minutes, then allow warming to room temperature[5].
Phosphonate Trapping: Add trimethyl phosphite (249.6 mL, 1782.0 mmol) dropwise to the reaction mixture. Stir for 10 hours at room temperature.
Causality: The ethyl chloroformate forms a highly electrophilic iminium salt, which is immediately trapped by the phosphite to form a stable phosphonate intermediate, preventing the degradation pathways typical of classical imines.
Solvent Removal: Evaporate the THF under vacuum.
Phase 3: Lewis Acid Cyclization & Hydrate Isolation
Cyclization: Dissolve the residue in anhydrous dichloromethane (DCM, 1.5 L) and cool to 0 °C. Add titanium tetrachloride (1.2 L, 6480 mmol) dropwise. Stir the reaction mixture at 40 °C for 6 days[4].
Causality: TiCl4 coordinates with the acetal oxygens, generating a highly reactive oxocarbenium ion that undergoes rapid intramolecular electrophilic aromatic substitution.
Quenching: Pour the mixture over crushed ice. Adjust the pH to 8–9 using aqueous 6N NaOH to neutralize the Lewis acid and precipitate titanium dioxide. Extract the suspension three times with ethyl acetate (EtOAc)[5].
Acid-Base Purification (Self-Validating Step): Extract the combined organic layer with 3M HCl.
Validation: The basic 6-bromoisoquinoline (pKa ~5.4) protonates and migrates entirely to the aqueous phase. Neutral and acidic impurities remain in the organic layer. This phase migration provides immediate visual and chemical validation of the target core's presence[4].
Neutralization: Adjust the acidic aqueous phase to pH 7–8 with 3N NaOH and extract twice with EtOAc. Dry over anhydrous sodium sulfate.
Hydrate Crystallization: Concentrate the organic layer under reduced pressure. Dissolve the crude compound in a minimum amount of DCM and mix with pentane (containing trace aqueous moisture from ambient/solvent sources) to precipitate 6-bromoisoquinoline hydrate as a light brown solid[4].
Step-by-step experimental workflow and phase validations.
Quantitative Data & Method Comparison
The table below summarizes the quantitative metrics comparing the modified TiCl4 pathway against the classical acid-catalyzed approach.
6-Bromoisoquinoline hydrate CAS number and molecular formula.
Precision Chemistry for Drug Discovery Scaffolds Chemical Identity & Crystallographic Nuances In the realm of heterocyclic building blocks, 6-Bromoisoquinoline is a critical scaffold, particularly for the synthesis of ki...
Author: BenchChem Technical Support Team. Date: March 2026
Precision Chemistry for Drug Discovery Scaffolds
Chemical Identity & Crystallographic Nuances
In the realm of heterocyclic building blocks, 6-Bromoisoquinoline is a critical scaffold, particularly for the synthesis of kinase inhibitors and isoquinoline-based alkaloids.[1] While the anhydrous form is the standard reference in most databases, the hydrate form (typically a monohydrate) is frequently the actual physical species handled in the laboratory due to the hygroscopic nature of the isoquinoline nitrogen and the lattice stability provided by water molecules.
Core Identifiers
Property
Specification
Technical Note
Compound Name
6-Bromoisoquinoline Monohydrate
Often labeled simply as "6-Bromoisoquinoline" with water content noted on CoA.
CAS Number (Hydrate)
1779945-55-9
Specific registry number for the hydrated crystal lattice.
CAS Number (Parent)
34784-05-9
The dominant commercial identifier used by vendors (Sigma, Fisher) for both anhydrous and hydrated forms.
Critical: Use this value for molarity calculations, not the anhydrous weight (208.06 g/mol ).
Appearance
Off-white to light brown solid
Coloration darkens upon oxidation; store under inert gas if possible.
Solubility
DMSO, Methanol, DCM
Limited solubility in water; soluble in dilute acids due to protonation of the N-2 position.
Structural Visualization
The following diagram illustrates the core scaffold and the specific hydration interaction that stabilizes the crystal lattice.
Figure 1: Structural taxonomy of 6-Bromoisoquinoline Hydrate, highlighting the reactive C-6 bromine and the N-2 nitrogen responsible for hydration.
Synthetic Utility: The C-6 Reactivity Profile
The strategic value of 6-Bromoisoquinoline lies in the C-6 bromine substituent .[4] Unlike the more electron-deficient C-1 position (which is susceptible to nucleophilic aromatic substitution,
), the C-6 position is electronically distinct, making it an ideal candidate for palladium-catalyzed cross-coupling reactions.
Primary Reaction Pathways
Suzuki-Miyaura Coupling: The most common application. It couples the isoquinoline core with aryl or heteroaryl boronic acids to create biaryl systems, a structural motif prevalent in Rho-kinase (ROCK) inhibitors [1].
Buchwald-Hartwig Amination: Used to introduce amine functionalities at the C-6 position, crucial for tuning solubility and hydrogen-bond donor/acceptor profiles in drug candidates.
Heck Reaction: Facilitates the introduction of alkenyl groups.
Mechanistic Insight:
The oxidative addition of
into the bond at position 6 is the rate-determining step. The presence of the pyridine-like nitrogen at position 2 exerts an electron-withdrawing effect, slightly deactivating the C-6 position compared to a standard bromobenzene, but it remains highly reactive under standard catalytic conditions.
The following protocol is a validated method for coupling 6-Bromoisoquinoline hydrate with an aryl boronic acid. This workflow accounts for the hydrate's water content and emphasizes the exclusion of oxygen to preserve catalyst activity.
Target Reaction: Synthesis of 6-(4-Methoxyphenyl)isoquinoline.
Critical Step: When weighing the starting material, ensure you use the molecular weight of the hydrate (226.07 g/mol ). Using the anhydrous weight (208.06) will result in an 8.6% under-loading of the substrate relative to the boronic acid.
Degassing (The "Freeze-Pump-Thaw" Alternative):
Solvents (Dioxane and Water) must be sparged with Argon or Nitrogen for at least 20 minutes prior to use.[1] Oxygen is the primary cause of Suzuki coupling failure (homocoupling of boronic acids or catalyst oxidation).
Reaction Assembly:
In a Schlenk tube or microwave vial, combine the 6-Bromoisoquinoline hydrate, boronic acid, and
Standard Heating: 90°C for 12–16 hours under inert atmosphere.
Microwave: 120°C for 30–60 minutes (preferred for high-throughput screening).
Workup & Purification:
Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).[1][11]
Wash with water (
) and brine ().
Dry over anhydrous
.
Purification: Flash column chromatography.
Stationary Phase: Silica Gel.
Mobile Phase: Hexanes:EtOAc gradient (typically 10% to 40% EtOAc). The isoquinoline nitrogen makes the product slightly polar; adding 1% Triethylamine (TEA) to the eluent can reduce tailing.
Workflow Logic Diagram
Figure 2: Operational workflow for the Suzuki coupling of 6-Bromoisoquinoline hydrate, emphasizing the critical degassing step.
Pharmaceutical Relevance
6-Bromoisoquinoline is a "privileged scaffold" in medicinal chemistry.[8][10] Its derivatives are extensively researched for:
Rho-Kinase (ROCK) Inhibition: ROCK inhibitors (e.g., Fasudil analogs) are used to treat glaucoma and cardiovascular diseases. The isoquinoline ring mimics the adenine ring of ATP, binding to the kinase active site [2].
Antitumor Agents: 6-substituted isoquinolines have shown efficacy in targeting topoisomerase I and II.
Neuroprotection: Derivatives are explored for their ability to modulate CNS targets involved in neurodegeneration.
Handling & Safety Profile
Hygroscopicity: The hydrate form is relatively stable but can absorb additional atmospheric moisture. Store in a desiccator.
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8°C (refrigerated) to prevent slow oxidation (browning) over months [3].
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 6-Bromoisoquinoline Hydrate
Abstract This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation and verificat...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation and verification of 6-Bromoisoquinoline hydrate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. By integrating foundational principles with practical, field-proven insights, this guide serves as a comprehensive resource for the complete spectroscopic characterization of this important synthetic intermediate.
Introduction: The Analytical Imperative for 6-Bromoisoquinoline Hydrate
6-Bromoisoquinoline is a pivotal heterocyclic building block in medicinal chemistry and materials science, serving as a precursor for novel therapeutic agents and functional materials.[1] Its chemical reactivity is significantly influenced by the bromine substituent on the isoquinoline core. The compound often exists as a hydrate, where water molecules are incorporated into the crystal lattice, potentially affecting its physical properties and stability.[2][3]
A rigorous and unambiguous confirmation of its molecular structure and the presence of hydration is therefore not merely a quality control checkpoint but a foundational requirement for its application in any research or development pipeline. This guide establishes a multi-technique spectroscopic protocol designed to provide orthogonal data points that, when synthesized, deliver an unassailable structural confirmation.
Before delving into the spectroscopic data, it is crucial to understand the molecule's basic structural features, which dictate the expected spectral outcomes.
A key feature of this molecule is the presence of a bromine atom. Naturally occurring bromine is a near 1:1 mixture of two stable isotopes: ⁷⁹Br and ⁸¹Br. This isotopic distribution imparts a highly characteristic signature in mass spectrometry, a critical self-validating feature we will explore in Section 5.
Caption: Structure of 6-Bromoisoquinoline with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
Choice of Spectrometer: A 400 MHz (or higher) spectrometer is recommended. Higher field strengths increase chemical shift dispersion, which is crucial for resolving the closely spaced signals in the aromatic region of the spectrum and simplifying the interpretation of spin-spin coupling patterns.[6]
Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Unlike chloroform-d (CDCl₃), it readily dissolves the hydrate without sequestering the water molecule. Furthermore, the residual proton signal of DMSO-d₆ appears around 2.50 ppm, a region typically free of signals from the analyte. Most importantly, the water of hydration will appear as a distinct, exchangeable peak (often around 3.3 ppm), providing direct evidence of its presence.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: Accurately weigh 5-10 mg of 6-Bromoisoquinoline hydrate and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.[6]
Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
¹H NMR Acquisition: Acquire the spectrum using a standard pulse-acquire sequence.
Scans: ≥1024 scans are typically required due to the low natural abundance of ¹³C.[6]
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw Free Induction Decay (FID) data. Reference the chemical shifts to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).[6]
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a proton census. The electron-withdrawing nature of the nitrogen atom and the bromine atom significantly influences the chemical shifts of the aromatic protons, pushing them downfield. Protons closer to the nitrogen (H-1, H-3) are typically the most deshielded.
Proton Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
H-1
~9.3
s
-
H-3
~8.6
d
J(3,4) ≈ 5.8
H-4
~7.8
d
J(4,3) ≈ 5.8
H-5
~8.2
d
J(5,7) ≈ 1.5 (meta)
H-7
~7.9
dd
J(7,8) ≈ 8.8, J(7,5) ≈ 1.5
H-8
~8.1
d
J(8,7) ≈ 8.8
H₂O (hydrate)
~3.3
s (broad)
-
Note: Predicted values are based on analysis of similar heterocyclic systems. Actual values may vary slightly.[6][7][8]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Carbons directly attached to electronegative atoms (N and Br) and those in close proximity will have their chemical shifts significantly altered. Aromatic carbons typically resonate between 120-150 ppm.[1][6]
Carbon Assignment
Predicted δ (ppm)
Rationale
C-1
~152
Carbon adjacent to N (imine-like), highly deshielded.
C-3
~144
Carbon adjacent to N, deshielded.
C-4
~121
Shielded relative to other carbons on the pyridine ring.
C-4a
~135
Quaternary carbon at ring junction.
C-5
~129
Aromatic CH.
C-6
~122
Carbon attached to Br, signal influenced by heavy atom.
C-7
~133
Aromatic CH.
C-8
~128
Aromatic CH.
C-8a
~136
Quaternary carbon at ring junction.
Note: Predicted values are based on typical chemical shift ranges for aromatic and heterocyclic carbons.[1][9]
Infrared (IR) Spectroscopy: Probing Functional Groups & Hydration
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples.[2] It requires minimal to no sample preparation, eliminating the need for KBr pellets which can introduce atmospheric moisture artifacts.[10][11] The solid sample is simply pressed against an ATR crystal (e.g., diamond or ZnSe) ensuring good contact for analysis.[2][11] This provides a clean, reproducible spectrum of the bulk material.
Experimental Protocol: ATR-FTIR Data Acquisition
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the final sample spectrum.
Sample Application: Place a small amount of the 6-Bromoisoquinoline hydrate powder onto the ATR crystal.[2]
Apply Pressure: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal surface.[10]
Data Collection: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.[12]
IR Spectral Analysis
The IR spectrum of 6-Bromoisoquinoline hydrate will be characterized by several key absorption bands. The definitive proof of hydration comes from a broad absorption band in the O-H stretching region.
Mass Spectrometry (MS): Molecular Weight & Fragmentation
Mass spectrometry provides the definitive molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.
Ionization Technique: Electrospray Ionization (ESI) is an ideal "soft" ionization method.[16] It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation in the source, which is perfect for confirming the molecular weight.[17][18] This is especially useful for thermally labile compounds.[17]
Analysis Mode: Positive ion mode is selected because the nitrogen atom in the isoquinoline ring is basic and readily accepts a proton to form the [M+H]⁺ ion.[17]
Experimental Protocol: ESI-MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount (0.1%) of formic acid to facilitate protonation.[6][19]
Instrumentation: Infuse the sample solution directly into the ESI source via a syringe pump or through an LC system (LC-MS).[6]
MS Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).[6]
Analysis of the Mass Spectrum
The mass spectrum will provide two crucial pieces of information: the molecular weight of the anhydrous molecule and its characteristic fragmentation. Note that the water of hydration is typically lost during the vaporization/ionization process.
The Molecular Ion (M⁺) / Protonated Molecule ([M+H]⁺):
The most critical feature is the isotopic signature of bromine . You will observe two peaks of nearly equal intensity separated by 2 m/z units.[6]
For the protonated anhydrous molecule, these peaks will appear at:
m/z 208: [C₉H₆⁷⁹BrN + H]⁺
m/z 210: [C₉H₆⁸¹BrN + H]⁺
This 1:1 doublet is an unmistakable confirmation of the presence of a single bromine atom.
Fragmentation Pattern:
Tandem MS (MS/MS) can be used to induce fragmentation and gain further structural insight. A likely fragmentation pathway involves the loss of neutral molecules. A common fragmentation for isoquinolines is the loss of HCN.[20]
Caption: Predicted ESI-MS fragmentation pathway for 6-Bromoisoquinoline.
m/z (Observed)
Ion Formula
Identity / Proposed Fragment
208 / 210
[C₉H₇BrN]⁺
Protonated Molecular Ion ([M+H]⁺)
181 / 183
[C₈H₅Br]⁺
Loss of hydrogen cyanide (HCN) from the pyridine ring
129
[C₉H₇N]⁺
Loss of a bromine radical (Br•)
Note: Fragmentation data is based on general principles of mass spectrometry for heterocyclic compounds.[20][21]
Integrated Analysis Workflow: A Self-Validating System
No single technique provides the complete picture. The power of this analytical approach lies in the integration of orthogonal data, creating a self-validating system for structural confirmation.
Caption: Integrated workflow for the spectroscopic validation of 6-Bromoisoquinoline Hydrate.
Conclusion
The spectroscopic characterization of 6-Bromoisoquinoline hydrate is a systematic process of evidence accumulation. By employing NMR, IR, and MS, we probe the molecule at different levels: atomic connectivity, functional group composition, and overall molecular weight. The concordance of data from these three independent techniques provides a high degree of confidence in the final structural assignment, ensuring the integrity of the material for its intended application in research and development. This guide provides the strategic framework and technical protocols necessary to achieve this definitive analytical outcome.
References
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved March 7, 2026, from [Link]
Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 619. Available at: [Link]
Wikipedia. (2024). Electrospray ionization. Retrieved March 7, 2026, from [Link]
University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences. Retrieved March 7, 2026, from [Link]
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved March 7, 2026, from [Link]
ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Retrieved March 7, 2026, from [Link]
Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved March 7, 2026, from [Link]
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved March 7, 2026, from [Link]
PubChem. (n.d.). 6-Bromoisoquinoline. Retrieved March 7, 2026, from [Link]
PMC. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved March 7, 2026, from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved March 7, 2026, from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 7, 2026, from [Link]
Chem-Impex. (n.d.). 6-Bromoisoquinoline. Retrieved March 7, 2026, from [Link]
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved March 7, 2026, from [Link]
PMC. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved March 7, 2026, from [Link]
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved March 7, 2026, from [Link]
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved March 7, 2026, from [Link]
ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved March 7, 2026, from [Link]
solubility profile of 6-Bromoisoquinoline hydrate in organic solvents.
The following technical guide details the solubility profile, physicochemical characterization, and solvent selection strategies for 6-Bromoisoquinoline Hydrate . Technical Characterization & Solvent Selection Guide Exec...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, physicochemical characterization, and solvent selection strategies for 6-Bromoisoquinoline Hydrate .
6-Bromoisoquinoline Hydrate (CAS: 1779945-55-9) is a critical halogenated heterocyclic scaffold used extensively in the synthesis of pharmaceutical intermediates, particularly for Suzuki-Miyaura cross-coupling reactions.[1]
Effective utilization of this compound requires a precise understanding of its solubility profile, which is governed by its lipophilic aromatic core and the electron-withdrawing bromine substituent.[2] While highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons, it exhibits limited solubility in aqueous media and non-polar alkanes.[2] This guide provides quantitative benchmarks, predictive solvent behaviors, and validated protocols for solubility determination, addressing the specific challenges posed by its low melting point (52–57 °C).[2]
Physicochemical Characterization
Understanding the fundamental properties of the solute is the prerequisite for any solubility study.[2] The hydrate form introduces water molecules into the crystal lattice, potentially altering dissolution kinetics compared to the anhydrous free base.[2]
Property
Value
Context
Compound Name
6-Bromoisoquinoline Hydrate
CAS Number
1779945-55-9 (Hydrate)34784-05-9 (Anhydrous)
Ensure correct CAS is referenced for regulatory compliance.[3]
Molecular Weight
~226.07 g/mol (Hydrate)208.06 g/mol (Anhydrous)
Use 226.07 for gravimetric calculations involving the hydrate.[2]
Melting Point
52–57 °C
Critical: Low melting point implies a risk of "oiling out" rather than crystallizing during heated solubility tests.[2]
LogP (Predicted)
~2.9
Moderately lipophilic; suggests good solubility in organic solvents like DCM and EtOAc.[2]
pKa
~4.8–5.0 (Isoquinoline core)
Weak base.[2] Solubility in aqueous media is pH-dependent (higher in acidic pH).[2]
Solubility Profile & Solvent Screening
The following data synthesizes experimental values and qualitative assessments based on the compound's structural analogs and functional group interactions.
Quantitative Solubility Benchmarks
Data based on standard ambient temperature (20–25 °C).
The solubility of 6-Bromoisoquinoline is driven by
- stacking interactions and dipole-dipole forces .
Good Solvents (DCM, THF, EtOAc): The polarizable nature of the isoquinoline ring interacts favorably with moderately polar organic solvents.[2]
Antisolvents (Hexanes, Heptane): The compound lacks sufficient alkyl chains to interact with aliphatic hydrocarbons, making these ideal for precipitation/crystallization.[2]
pH-Switchable Solubility: As a weak base (pyridine-like nitrogen), solubility in water can be drastically increased by adding acid (e.g., 0.1 M HCl), forming the hydrochloride salt.[2]
Visualization: Solvent Selection Decision Tree
The following diagram outlines the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on thermodynamic requirements and process goals.
Experimental Protocols for Solubility Determination
Since batch-to-batch variations (especially hydrate stoichiometry) can affect precise solubility limits, researchers should validate solubility using the following Self-Validating Protocols .
Objective: Rapid estimation of solubility vs. temperature (Solubility Curve).[2]
Risk Warning: Due to the MP of ~52–57 °C, do not exceed 50 °C to avoid oiling out (liquid-liquid phase separation).[2]
Setup: Place a known mass (e.g., 100 mg) in a vial.
Titration: Add solvent in small aliquots (100 µL) while heating to a target temperature (e.g., 40 °C).
Observation: Record the volume required to dissolve the solid completely.
Cooling: Slowly cool the solution and record the temperature at which turbidity (cloud point) reappears.
Plot: Construct a Metastable Zone Width (MSZW) chart using the dissolution and cloud point temperatures.[2]
Thermodynamic & Practical Implications
Temperature Dependence (Van't Hoff Analysis)
Solubility (
) typically follows the Van't Hoff equation:
Insight: For 6-Bromoisoquinoline, solubility in alcohols (EtOH, MeOH) increases significantly with temperature.[2] However, in chlorinated solvents (DCM), the temperature effect is less pronounced due to already high solubility at room temperature.[2]
Dissolve in minimal EtOAc; add Heptane as antisolvent.[2]
Handling "Oiling Out"
If the compound forms a separate liquid layer instead of crystals during heating:
Cause: The solution temperature exceeded the depressed melting point of the solute in the solvent.[2]
Remedy: Seed the mixture with a pure crystal of 6-Bromoisoquinoline Hydrate at a lower temperature (30–35 °C) to induce nucleation before the oil phase forms.
References
PubChem. (n.d.).[2][5] Compound Summary: 6-Bromoisoquinoline.[2][3][6][5][7][8][9] National Library of Medicine.[2] Retrieved from [Link][2]
The Isoquinoline Scaffold: From Coal Tar to Clinical Pharmacophore
Executive Summary This technical guide analyzes the discovery, chemical evolution, and pharmacological significance of the isoquinoline scaffold (benzo[c]pyridine). From its initial isolation in coal tar by Hoogewerff an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the discovery, chemical evolution, and pharmacological significance of the isoquinoline scaffold (benzo[c]pyridine). From its initial isolation in coal tar by Hoogewerff and van Dorp in 1885 to its status as a privileged structure in modern drug discovery, isoquinoline represents a masterclass in the intersection of organic synthesis and natural product chemistry. This document provides researchers with a mechanistic understanding of the "Big Three" synthetic pathways—Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch—and details the biosynthetic logic that connects simple amino acids to complex alkaloids like morphine and berberine.
Part 1: The Genesis (1885)
The Coal Tar Isolation
The discovery of isoquinoline was a triumph of classical separation science. In 1885, S. Hoogewerff and W.A. van Dorp, working in the Netherlands, sought to characterize the "quinoline" fraction of coal tar. While quinoline (benzo[b]pyridine) had been known since 1834, the presence of its structural isomer remained hypothetical.
The Separation Protocol
The breakthrough relied on the differential solubility of sulfate salts.
Crude Extraction: The coal tar fraction boiling between 236°C and 243°C was collected.
Sulfate Formation: The mixture was treated with sulfuric acid.
Fractional Crystallization: Hoogewerff and van Dorp observed that isoquinoline acid sulfate is significantly less soluble in ethanol than quinoline acid sulfate.
Isolation: By repeated crystallization of the sulfates, followed by basification, they isolated the pure isoquinoline base (mp 24-25°C), confirming it as the 2-benzopyridine isomer [1].
Visualization: Historical Timeline & Genealogy
Caption: Figure 1.[1] The chronological evolution of isoquinoline chemistry, from coal tar extraction to major synthetic methodologies and clinical applications.
Part 2: The Synthetic Triad
For the medicinal chemist, three "Name Reactions" form the toolkit for constructing the isoquinoline core. Each accesses a different oxidation state or substitution pattern.
The Bischler-Napieralski Reaction (1893)
Mechanism: Cyclodehydration of
-arylethylamides to 3,4-dihydroisoquinolines.[2][3]
Key Intermediate: The imidoyl chloride or nitrilium ion.[3]
Causality: The dehydrating agent converts the amide oxygen into a leaving group, facilitating intramolecular electrophilic aromatic substitution (EAS). The electron density of the aryl ring is critical; electron-donating groups (EDGs) accelerate the closure [2].
The Pictet-Spengler Reaction (1911)
Mechanism: Condensation of a
-arylethylamine with an aldehyde/ketone.[5][6][7][8]
Significance: This is the biomimetic route, mirroring how plants synthesize alkaloids from amino acids.
Re-aromatization to yield 1,2,3,4-tetrahydroisoquinoline (THIQ).
Modern Application: Widely used in combinatorial chemistry for library generation due to its tolerance of diverse aldehydes [3].
The Pomeranz-Fritsch Reaction (1893)
Mechanism: Acid-catalyzed cyclization of benzalaminoacetals.[9][10][11]
Target: Directly yields the fully aromatic isoquinoline.
Limitation: Requires electron-rich aromatic rings or harsh acidic conditions (H
SO) to effect the cyclization onto the benzene ring.
Visualization: Pictet-Spengler Mechanism
Caption: Figure 2.[11] Mechanistic pathway of the Pictet-Spengler reaction, highlighting the critical iminium ion formation and subsequent cyclization.
Part 3: Biosynthetic Context
Nature utilizes the Pictet-Spengler logic to generate thousands of alkaloids. The central dogma of isoquinoline biosynthesis is the condensation of two tyrosine-derived units.
The Pathway:
Precursors: Tyrosine is decarboxylated to Dopamine and oxidatively deaminated to 4-Hydroxyphenylacetaldehyde (4-HPAA) .[12][13]
Condensation: Dopamine + 4-HPAA
(S)-Norcoclaurine .
Note: Historically, reticuline was considered the "first" alkaloid, but norcoclaurine is the true primordial precursor.
Diversification: Norcoclaurine
Reticuline Morphine / Papaverine / Berberine [4].
Visualization: Biosynthetic Logic
Caption: Figure 3. The biosynthetic tree of isoquinoline alkaloids, originating from L-Tyrosine and diverging from the central intermediate Reticuline.
Part 4: Experimental Protocol
Modern Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
Objective: Synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline from phenethylamine and benzaldehyde. This protocol utilizes Trifluoroacetic Acid (TFA) as a modern, soluble acid catalyst, replacing the harsh mineral acids of the early 20th century.
Reagents:
Phenethylamine (1.0 equiv)
Benzaldehyde (1.1 equiv)
Dichloromethane (DCM) (Solvent)
Trifluoroacetic Acid (TFA) (2.0 equiv)
Anhydrous MgSO
Protocol:
Imine Formation: In a flame-dried round-bottom flask, dissolve phenethylamine (10 mmol) in anhydrous DCM (20 mL). Add anhydrous MgSO
(1 g) to sequester water.
Addition: Add benzaldehyde (11 mmol) dropwise at 0°C.
Activation: Stir for 2 hours at room temperature to ensure complete imine formation (monitor by TLC). Filter off MgSO
if necessary, though modern one-pot procedures often skip this.
Cyclization: Cool the solution to 0°C. Add TFA (20 mmol) dropwise. Caution: Exothermic.
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
Workup: Quench with saturated aqueous NaHCO
until pH > 8. Extract with DCM (3x). Wash combined organics with brine, dry over NaSO, and concentrate.
Purification: Purify via flash column chromatography (SiO
, Hexane/EtOAc gradient).
Data Summary: Comparison of Synthetic Methods
Method
Substrate
Key Reagent
Product State
Bischler-Napieralski
-arylethylamide
POCl, PO
Dihydroisoquinoline
Pictet-Spengler
-arylethylamine + Aldehyde
HCl, TFA, Phosphate buffer
Tetrahydroisoquinoline
Pomeranz-Fritsch
Benzalaminoacetal
HSO, BF
Isoquinoline (Aromatic)
References
Hoogewerff, S., & van Dorp, W. A. (1885).[14] Sur l'isoquinoléine et la quinoléine. Recueil des Travaux Chimiques des Pays-Bas. Link
Bischler, A., & Napieralski, B. (1893).[4] Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft. Link
Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition. Link
Beaudoin, G. A., & Facchini, P. J. (2014). Benzylisoquinoline alkaloid biosynthesis in opium poppy. Planta. Link
Theoretical and Computational Profiling of 6-Bromoisoquinoline Hydrate
An Advanced Technical Guide for Structural and Reactivity Analysis Executive Summary This technical guide outlines the rigorous computational framework required to characterize 6-Bromoisoquinoline hydrate , a critical sc...
Author: BenchChem Technical Support Team. Date: March 2026
An Advanced Technical Guide for Structural and Reactivity Analysis
Executive Summary
This technical guide outlines the rigorous computational framework required to characterize 6-Bromoisoquinoline hydrate , a critical scaffold in medicinal chemistry. Isoquinoline derivatives are pharmacophores with established antitumor and antimicrobial profiles. The presence of the bromine atom at the C6 position introduces halogen bonding (
-hole) capabilities , while the hydrate form necessitates a detailed analysis of hydrogen bond networking and lattice stability.
This document serves as a protocol for researchers to synthesize Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Docking to fully decode the physicochemical and biological potential of this compound.
Part 1: Structural Foundations & Computational Methodology
The Challenge of the Hydrate
Modeling a hydrate requires more than standard gas-phase optimization. You must account for the explicit water molecule, which acts not merely as a solvent but as a structural bridge in the crystal lattice.
Experimental Causality:
Why Explicit Solvation? Implicit solvation models (PCM/SMD) fail to capture directional H-bonds stabilizing the crystal packing.
Why Dispersion Correction? Standard B3LYP functionals underestimate weak interactions (London dispersion forces) critical for stacking interactions in aromatic isoquinolines.
Recommended Computational Protocol
To ensure scientific integrity and reproducibility, the following workflow is the validated standard for halogenated heterocycles.
Parameter
Specification
Rationale
Software
Gaussian 16 / ORCA 5.0
Industry standards for electronic structure.
Functional
B97X-D or CAM-B3LYP
Includes long-range dispersion corrections essential for stacking and H-bonding in hydrates.
Basis Set
6-311++G(d,p)
"++" adds diffuse functions for lone pairs (N, O, Br); "d,p" adds polarization functions for accurate bond angles.
Frequency Calc
Harmonic approx.
Essential to verify minimum energy (zero imaginary frequencies) and calculate ZPE.
BSSE Correction
Counterpoise Method
Eliminates Basis Set Superposition Error when calculating the interaction energy between the isoquinoline and water.
Part 2: Electronic Structure & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The reactivity of 6-Bromoisoquinoline is governed by the energy gap (
) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1]
HOMO Location: Typically localized on the isoquinoline ring and the nitrogen lone pair (nucleophilic attacks).
LUMO Location: Delocalized over the
-system (electrophilic attacks).
Chemical Hardness (
): $ \eta = (I - A) / 2 $. A lower in the hydrate form (compared to anhydrous) suggests the water molecule stabilizes the charge distribution, potentially altering reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is critical for predicting non-covalent interactions.
Negative Regions (Red): Nitrogen atom (N2) and Water Oxygen (
). These are H-bond acceptors.
Positive Regions (Blue): Water Hydrogens (
) and the -hole on the Bromine atom.
The
-hole: On the extension of the C-Br bond, a region of positive potential exists. This allows the Br atom to act as a Lewis acid, interacting with nucleophiles (like the oxygen of water or backbone carbonyls in proteins).
Natural Bond Orbital (NBO) Analysis
NBO analysis provides the "Lewis structure" view of the wavefunction, quantifying donor-acceptor interactions using Second-Order Perturbation Theory.
Key Interaction to Quantify:
: The primary H-bond stabilizing the hydrate. High stabilization energy ( kcal/mol) confirms a strong directional bond.
: Hyperconjugative donation from Bromine lone pairs into the aromatic ring, modulating the ring's electron density.
Part 3: Visualization of Workflows & Pathways
Computational Characterization Workflow
The following diagram illustrates the logical flow from structure acquisition to biological profiling.
Figure 1: Step-by-step computational workflow for characterizing halogenated heterocyclic hydrates.
Interaction Network: The Hydrate Core
This diagram visualizes the specific non-covalent interactions stabilizing the 6-Bromoisoquinoline hydrate.
Figure 2: Interaction topology showing the dual stabilization via Hydrogen and Halogen bonding.
Part 4: In Silico Biological Profiling (Docking)
For drug development professionals, the theoretical data must translate to biological activity. 6-Bromoisoquinoline derivatives are often inhibitors of EGFR (Epidermal Growth Factor Receptor) or DNA Gyrase .
Docking Protocol
Ligand Prep: Use the optimized DFT geometry (from Part 1). The fixed geometry ensures the "hydrate" conformation is the starting point, though flexible ligand docking is standard.
Target Prep: Retrieve PDB ID (e.g., 4I2P for Reverse Transcriptase or similar kinase targets).[2] Remove co-crystallized ligands and water (unless the specific hydrate water is structural).
Grid Generation: Center grid box on the active site residues (e.g., Met793 in EGFR).
The Bromine atom is not passive. In the binding pocket, it often occupies hydrophobic sub-pockets or engages in halogen bonding with backbone carbonyl oxygen atoms of residues like Alanine or Leucine. This interaction is often distinct from the hydrogen bonding provided by the isoquinoline Nitrogen.
Part 5: Experimental Validation (Spectroscopy)
To validate the theoretical model, compare calculated vibrational frequencies with experimental FT-IR/Raman data.
Scale Factors: DFT frequencies are harmonic and typically overestimated. Multiply calculated frequencies by 0.967 (for B3LYP/6-311++G**) to match experimental anharmonic values.
Fingerprint Regions:
C-Br Stretch: ~500–600 cm⁻¹.
O-H Stretch (Water): Broad band at 3400–3500 cm⁻¹. A redshift in this peak compared to free water confirms the strength of the H-bond to the isoquinoline nitrogen.
References
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592.
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18, 125.[3] Link
Jabri, M., et al. (2020).[5] Crystal structure, Hirshfeld surface analysis and DFT study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine.[5][6] Acta Crystallographica Section E, 76(8), 1234-1238.[5] Link
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372. Link
Technical Guide to Sourcing and Utilizing 6-Bromoisoquinoline Hydrate
Executive Summary 6-Bromoisoquinoline hydrate (CAS: 1779945-55-9 or 34784-05-9 for parent) is a critical halogenated heteroaromatic building block utilized in the synthesis of kinase inhibitors, antifungal agents, and co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Bromoisoquinoline hydrate (CAS: 1779945-55-9 or 34784-05-9 for parent) is a critical halogenated heteroaromatic building block utilized in the synthesis of kinase inhibitors, antifungal agents, and complex alkaloids.[1] While the anhydrous form exists, the commercial supply chain predominantly provides the monohydrate or a variable hydrate form.[1]
This guide addresses the primary technical risk in sourcing this compound: Stoichiometric Error due to Hydration Ambiguity. Failure to account for the ~8.6% mass difference between the anhydrous and hydrated forms leads to under-loading of reagents in palladium-catalyzed cross-couplings, resulting in incomplete conversion and difficult purifications.[1]
Part 1: Chemical Identity & Critical Specifications
The "Hydrate Trap" in Commercial Catalogs
A significant portion of global suppliers list this compound under the parent CAS (34784-05-9) while supplying the hydrate.[1] This discrepancy is a frequent cause of experimental failure in early-stage drug discovery.
Feature
Anhydrous 6-Bromoisoquinoline
6-Bromoisoquinoline Hydrate
CAS Number
34784-05-9
1779945-55-9 (Specific) / 34784-05-9 (Generic)
Molecular Weight
208.06 g/mol
226.07 g/mol (Monohydrate)
Physical State
Low-melting solid (40–44 °C)
Solid (52–57 °C)
Water Content
< 0.5%
~8.0% (Theoretical for Monohydrate)
Storage
Hygroscopic; store desiccated
Stable; store ambient/refrigerated
Technical Insight: The hydrate is generally more crystalline and stable than the low-melting anhydrous solid, which can liquefy during transit in summer months.[1] Consequently, the hydrate is the preferred commercial form, even if the label implies otherwise.
Part 2: Sourcing Strategy & Supplier Landscape
Supplier Tiers and Risk Management
Purchasing decisions should be driven by the phase of development (Hit-to-Lead vs. Process Optimization).[1]
Tier 1: Catalog Suppliers (High Trust / High Cost)[1]
Integrate the aromatic protons of the isoquinoline ring (5 protons total).[1]
Integrate the water peak (variable shift in DMSO, usually ~3.3 ppm).[1]
Calculation: Compare the integral of the water peak (normalized to 2H for H2O) against the integral of a single aromatic proton.
Note: A 1:1 molar ratio confirms the monohydrate.[1]
Part 4: Application Context – Palladium-Catalyzed Coupling[1][2]
6-Bromoisoquinoline is primarily used as an electrophile in Suzuki-Miyaura and Sonogashira couplings to functionalize the C6 position.[1] This is a strategic entry point for synthesizing Rho-kinase (ROCK) inhibitors and isoquinoline-1-carbonitrile derivatives [1, 2].[1]
Critical Reaction Parameter: The Base/Boronate Ratio
Because the hydrate releases water into the reaction mixture, anhydrous coupling conditions (e.g., using anhydrous THF/Toluene) become "wet" conditions.
Impact: Water can hydrolyze sensitive boronic esters or poison water-sensitive catalysts.[1]
Adjustment: When using the hydrate in strictly anhydrous protocols, add 3Å Molecular Sieves to the reaction vessel or increase the catalyst loading by 10%.
Workflow: Synthesis of 6-Arylisoquinolines (Suzuki Coupling)
Figure 2: Standard Suzuki-Miyaura coupling workflow utilizing the hydrate form. Note the excess Boronic Acid (1.2 eq) to account for potential hydrolytic loss.
Step-by-Step Methodology:
Charge: Add 6-Bromoisoquinoline hydrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K2CO3 (2.0 equiv) to a reaction vial.
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Note: The intrinsic water of hydration is negligible here because the solvent system is already aqueous.[1]
Degas: Sparge with Nitrogen for 10 minutes.
Catalyst: Add Pd(dppf)Cl2 (0.03 equiv) quickly under N2 flow.
Heat: Stir at 90 °C for 4–12 hours.
Workup: Dilute with EtOAc, wash with brine. The isoquinoline nitrogen makes the product basic; ensure the aqueous wash is not acidic, or the product will be lost to the water layer as a salt.
Part 5: Handling and Safety
Hygroscopicity: The anhydrous form is significantly more hygroscopic than the hydrate.[1] If you purchase anhydrous, open the bottle only in a desiccated glovebox or under inert gas flow to prevent it from turning into a sticky gum.
Lachrymator Potential: Like many benzyl-like halides, bromoisoquinolines can be mild lachrymators (tear-inducing) and skin irritants.[1] Handle in a fume hood.
Storage:
Hydrate: Ambient temperature (cool, dark place).
Anhydrous: Refrigerate (2–8 °C).
References
BenchChem Technical Support. (2025).[1][2] Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide. BenchChem.[1][2][3] Link[1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 313681, 6-Bromoisoquinoline.[1][4] PubChem.[1][4][5] Link[1]
ChemScene. (n.d.).[1] Product Information: 6-Bromoisoquinoline hydrate (CAS 1779945-55-9).[1][6][7] ChemScene.[1][7] Link
Sigma-Aldrich. (n.d.).[1] 6-Bromoisoquinoline monohydrate Product Specification. Merck KGaA.[1] Link
using 6-Bromoisoquinoline hydrate in Suzuki-Miyaura coupling reactions.
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 6-Bromoisoquinoline Hydrate Executive Summary & Strategic Importance The isoquinoline scaffold is a privileged structure in medicinal chemistry, serv...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 6-Bromoisoquinoline Hydrate
Executive Summary & Strategic Importance
The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous therapeutic agents, particularly kinase inhibitors used in oncology[1]. Within drug discovery workflows, 6-Bromoisoquinoline hydrate (CAS: 1779945-55-9) acts as a highly versatile bifunctional building block. The C6-position bromine provides a reliable handle for carbon-carbon bond formation via the Suzuki-Miyaura coupling (SMC)[2].
While organometallic chemistry often demands rigorously anhydrous conditions, the Suzuki-Miyaura reaction is uniquely tolerant of—and mechanistically requires—water. Utilizing the hydrated form of 6-bromoisoquinoline (MW: 226.07 g/mol )[3][4] introduces stoichiometric water directly into the micro-environment of the reagents. When paired with robust, water-tolerant catalyst systems, this hydrate can be used directly without prior desiccation, streamlining library synthesis.
Mechanistic Insights & Causality
To achieve high yields, researchers must understand the causality behind the reaction's catalytic cycle and how the isoquinoline core influences it:
Intrinsic Electrophilicity: The nitrogen atom in the isoquinoline ring withdraws electron density from the aromatic system. This intrinsic electrophilicity accelerates the Oxidative Addition of the Pd(0) catalyst into the C(sp2)-Br bond compared to neutral arenes[2].
Ligand Selection (Preventing Catalyst Poisoning): The basic nitrogen of the isoquinoline ring can coordinate to the palladium center, potentially poisoning the catalyst. Utilizing bulky, electron-rich biarylphosphine ligands (e.g., Buchwald's S-Phos or AtaPhos) creates a steric shield around the palladium, preventing off-target nitrogen coordination and favoring the cross-coupling pathway[5][6].
The Role of Water & Base: Transmetalation requires the boronic acid to be activated into a tetra-coordinated boronate complex. The water present in the 6-bromoisoquinoline hydrate, supplemented by the aqueous solvent mixture, works synergistically with the inorganic base (e.g., K₂CO₃) to facilitate this critical activation step[1][5].
Fig 1: Catalytic cycle of Suzuki-Miyaura coupling with 6-Bromoisoquinoline hydrate.
Experimental Design & Quantitative Optimization
The following table summarizes optimized conditions for coupling 6-bromoisoquinoline with various boronic acids, demonstrating the impact of catalyst and solvent selection on the final yield[1][5][6].
Electrophile
Nucleophile (Boronic Acid)
Catalyst System
Solvent / Base
Temp / Time
Yield (%)
6-Bromoisoquinoline
Phenylboronic acid
Pd(PPh₃)₄ (5 mol%)
1,4-Dioxane:H₂O (4:1) / K₂CO₃
90 °C / 12 h
82%
6-Bromoisoquinoline
4-Methoxyphenylboronic acid
Pd₂(dba)₃ + S-Phos
Toluene:H₂O (5:1) / Cs₂CO₃
100 °C / 8 h
89%
6-Bromoisoquinoline
3-Pyridylboronic acid
PdCl₂(AtaPhos)₂
1,4-Dioxane:H₂O (4:1) / K₂CO₃
90 °C / 16 h
76%
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By integrating an internal standard and specific analytical checkpoints, researchers can definitively track the reaction's progress and isolate variables if troubleshooting is required.
Causality: You must use the hydrated molecular weight (226.07 g/mol ) rather than the anhydrous weight (208.05 g/mol ) for calculations[3][4]. Failing to account for the water of hydration will result in a stoichiometric deficit of the electrophile, artificially lowering your isolated yield.
Validation: Add 0.1 equiv of 1,3,5-trimethoxybenzene to the flask as an inert internal standard for downstream NMR/LC-MS yield tracking.
Step 2: Solvent Setup & Degassing
Action: Add the boronic acid (1.2 equiv) and K₂CO₃ (2.0 equiv) to the flask. Add a 4:1 mixture of 1,4-Dioxane and Water. Seal the flask with a septum and purge the solution by bubbling Argon gas directly through the liquid for 15 minutes[1].
Causality: The biphasic solvent ensures the dissolution of organic substrates (Dioxane) and inorganic base (Water). Degassing is critical; ambient oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst into an inactive Pd(II) species, permanently halting the catalytic cycle[1].
Step 3: Catalyst Introduction & Execution
Action: Under a positive flow of Argon, quickly remove the septum and add Pd(PPh₃)₄ (0.05 equiv)[1]. Reseal and place the flask in a preheated oil bath at 90 °C. Stir vigorously (800+ RPM) for 2-24 hours.
Causality: Vigorously stirring a biphasic mixture is mandatory to maximize the interfacial surface area between the organic and aqueous layers, which is where the transmetalation step predominantly occurs.
Step 4: Analytical Checkpoint (Self-Validation)
Action: At t=2 hours, extract a 50 µL aliquot via syringe. Quench in 1 mL EtOAc and wash with 1 mL water. Inject the organic layer into an LC-MS.
Validation: Look for the consumption of the m/z 208/210 doublet (the anhydrous 6-bromoisoquinoline ionization mass) and the emergence of the product mass. If the starting material remains but the boronic acid mass has disappeared, protodeboronation has occurred. The system validates that you must spike the reaction with an additional 0.5 equiv of boronic acid.
Step 5: Workup & Purification
Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition the layers. Wash the organic phase with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[1]. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Fig 2: Step-by-step experimental workflow for the cross-coupling protocol.
Application Note: 6-Bromoisoquinoline Hydrate as a Privileged Precursor in Pharmaceutical Synthesis
Executive Summary The isoquinoline scaffold is a ubiquitous pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including kinase inhibitors, anti-cancer agents, and neuroprotecti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoquinoline scaffold is a ubiquitous pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including kinase inhibitors, anti-cancer agents, and neuroprotective drugs[1]. Within this structural class, 6-Bromoisoquinoline hydrate (CAS: 34784-05-9) has emerged as a highly privileged synthetic precursor[2]. This application note provides an in-depth, mechanistic guide to utilizing 6-bromoisoquinoline hydrate in advanced palladium-catalyzed cross-coupling reactions. By dissecting the causality behind catalyst selection, solvent systems, and thermodynamic controls, this document serves as a self-validating protocol framework for researchers and drug development professionals scaling up pharmaceutical intermediates.
Chemical Profiling & Mechanistic Rationale
The Hydrate Advantage
While anhydrous 6-bromoisoquinoline is highly reactive, it is notoriously hygroscopic and prone to ambient oxidative degradation. The hydrate form incorporates water molecules directly into its crystal lattice, yielding a stable, off-white to light brown powder (Melting Point: 52–57 °C)[3]. This solid-state stability is critical for precise benchtop weighing and kiloscale manufacturing[4]. However, the stoichiometric presence of water dictates the downstream synthetic strategy: researchers must either employ an azeotropic dehydration step prior to moisture-sensitive reactions or deliberately select water-tolerant biphasic catalytic systems.
Regioselectivity and Electrophilicity
In polyhalogenated heteroaromatics, site-selective coupling is often challenging. However, the intrinsic electrophilicity of the isoquinoline ring creates a highly predictable reactivity gradient. While the C1 position is intrinsically electrophilic and susceptible to nucleophilic attack, the C-Br bond at the C6 position possesses a lower bond dissociation energy (BDE) than typical Ar-Cl bonds. This thermodynamic differential allows for highly regioselective oxidative addition at C6 during Suzuki-Miyaura and Buchwald-Hartwig couplings, effectively overriding competing reaction pathways[5].
Mechanistic pathway of Pd-catalyzed cross-coupling with 6-bromoisoquinoline.
The is the premier method for forming C-C bonds on the isoquinoline core[6]. When using the hydrate precursor directly, the reaction environment must be carefully engineered to prevent the water of hydration from hydrolyzing the boronic acid or quenching the catalyst.
Causality of Experimental Choices
Solvent System (1,4-Dioxane/H₂O): A biphasic system (typically 4:1 to 10:1) is deliberately chosen. The water of hydration from the precursor is seamlessly assimilated into the aqueous phase, preventing localized catalyst quenching.
Catalyst Selection: Pd(PPh₃)₄ (0.05 equiv) is utilized for standard couplings, but for highly sterically hindered boronic acids, Pd(dppf)Cl₂ is preferred due to its robust stability in aqueous media[5].
Base (K₂CO₃): Potassium carbonate provides optimal basicity to quaternize the boronic acid into a reactive boronate complex without being harsh enough to degrade the electrophilic C1 position of the isoquinoline ring[6].
Step-by-Step Methodology
Reaction Setup: To a dry Schlenk flask, add 6-Bromoisoquinoline hydrate (1.0 equiv), the corresponding aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
Atmospheric Control: Seal the flask and purge with Argon for 10 minutes. Causality: Pd(0) is highly susceptible to oxidation into inactive Pd(II) species; absolute oxygen exclusion is mandatory.
Solvent & Catalyst Introduction: Inject degassed 1,4-Dioxane and H₂O via syringe. Add Pd(PPh₃)₄ (0.05 equiv) under a positive Argon stream.
Thermal Cycling: Heat the biphasic mixture to 80–100 °C with vigorous stirring for 2–24 hours.
Self-Validation Checkpoint (IPC): Analyze a 50 µL organic aliquot via LC-MS. The protocol is validated to proceed to workup only when the precursor mass (m/z ~208/210)[2] is entirely consumed. If starting material persists >12 hours, catalyst deoxygenation has likely occurred, requiring a 0.02 equiv Pd spike.
Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.
Scaling up C-N bond formation using 6-bromoisoquinoline derivatives—especially with chiral primary amines—presents severe challenges, including the competitive formation of biaryl byproducts and base-mediated degradation of the heterocycle[7].
Causality of Experimental Choices
Pre-reaction Dehydration: Because Buchwald-Hartwig aminations are highly moisture-sensitive, the hydrate precursor must undergo azeotropic drying with toluene to remove the crystal water before catalyst introduction.
Catalyst/Ligand System: is selected. The bidentate BINAP ligand provides a sterically constrained coordination sphere that accelerates reductive elimination, effectively outcompeting off-target biaryl formation[7].
Base (Cs₂CO₃ in THF): Cesium carbonate is utilized because its high solubility in THF and mild basicity prevent the degradation of base-sensitive functional groups (e.g., carbonitriles) often present on advanced isoquinoline intermediates[7].
Step-by-Step Methodology
Azeotropic Dehydration: Dissolve 6-Bromoisoquinoline hydrate in anhydrous toluene and distill under reduced pressure to azeotropically remove water. Redissolve the dried intermediate in anhydrous THF.
Reagent Assembly: Under Argon, add the chiral primary amine (1.1 equiv) and Cs₂CO₃ (1.5 equiv).
Catalytic Activation: Introduce Pd(dba)₂ (0.02 equiv) and BINAP (0.025 equiv). Heat the reaction to 65 °C for 12–18 hours.
Self-Validation Checkpoint (Palladium Scavenging): Following reaction completion and aqueous workup, the organic phase is treated with a thiol-functionalized silica scavenger. The protocol is strictly validated when Inductively Coupled Plasma Mass Spectrometry (ICP-MS) confirms residual palladium is <100 ppm, ensuring the intermediate meets clinical-grade synthesis requirements[7].
Workflow for kiloscale Buchwald-Hartwig amination of 6-bromoisoquinoline hydrate.
Quantitative Data Presentation
To assist in process optimization, the following table summarizes the validated thermodynamic and stoichiometric parameters for the primary cross-coupling pathways utilizing 6-bromoisoquinoline hydrate.
Reaction Type
Catalyst System
Base
Solvent System
Temp / Time
Typical Yield
Suzuki-Miyaura
Pd(PPh₃)₄ (0.05 eq)
K₂CO₃ (2.0 eq)
1,4-Dioxane / H₂O (4:1)
80–100 °C / 2–24 h
75 – 90%
Suzuki-Miyaura (Steric)
Pd(dppf)Cl₂ (0.05 eq)
Na₂CO₃ (2.0 eq)
Toluene / H₂O (10:1)
90 °C / 12 h
70 – 85%
Buchwald-Hartwig
Pd(dba)₂ / BINAP
Cs₂CO₃ (1.5 eq)
THF (Anhydrous)
65 °C / 12–18 h
80 – 85%
Conclusion
6-Bromoisoquinoline hydrate bridges the gap between benchtop stability and high chemical reactivity. By understanding the intrinsic electrophilicity of the isoquinoline core and the thermodynamic requirements of the hydrate form, researchers can rationally design self-validating, highly regioselective cross-coupling protocols. Whether executing biphasic Suzuki-Miyaura couplings or kiloscale Buchwald-Hartwig aminations, strict adherence to the mechanistic principles outlined in this guide ensures high-fidelity synthesis of advanced pharmaceutical intermediates.
Application Note: High-Yield N-Alkylation of 6-Bromoisoquinoline Hydrate
Executive Summary & Rationale 6-Bromoisoquinoline is a highly privileged scaffold in medicinal chemistry and drug development. The bromine atom at the C-6 position serves as a robust synthetic handle for introducing mole...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
6-Bromoisoquinoline is a highly privileged scaffold in medicinal chemistry and drug development. The bromine atom at the C-6 position serves as a robust synthetic handle for introducing molecular complexity via transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings (1)[1]. Furthermore, the direct N-alkylation of the isoquinoline nitrogen yields N-alkylisoquinolinium salts, which are critical intermediates for synthesizing complex hexahydroindolizidine derivatives, bioactive alkaloids, and novel photochemically rearranged meta-alkylated isoquinolines (2)[2].
However, commercial 6-bromoisoquinoline is frequently supplied as a hydrate. The presence of stoichiometric water can severely compromise the N-alkylation efficiency by hydrolyzing the alkyl halide electrophile and dampening nucleophilicity. This application note details a self-validating, high-yield methodology for the azeotropic dehydration and subsequent N-alkylation of 6-bromoisoquinoline hydrate.
3[3]. The nucleophilic lone pair on the isoquinoline nitrogen attacks the electrophilic carbon of the alkylating agent (e.g., benzyl bromide, ethyl bromoacetate, or methyl iodide), displacing the halide leaving group to form a positively charged quaternary ammonium salt[3].
Causality of Hydrate Removal: Water molecules strongly hydrogen-bond with the isoquinoline nitrogen, significantly reducing its nucleophilicity. Furthermore, water can act as a competing nucleophile against the alkyl halide, leading to unwanted hydrolysis byproducts. Therefore, an initial azeotropic drying step using toluene is strictly required to convert the hydrate to the anhydrous free base before introducing the electrophile.
Causality of Solvent Selection: Because the
reaction rate is highly dependent on solvent polarity and nucleophile availability, polar aprotic solvents such as acetonitrile (MeCN), acetone, or dimethylformamide (DMF) are optimal[3]. These solvents stabilize the charged transition state and the resulting isoquinolinium salt without solvating the nucleophile as strongly as protic solvents would.
Quantitative Optimization Data
To demonstrate the causality of solvent and dehydration choices, Table 1 summarizes the optimization of the N-alkylation of 6-bromoisoquinoline using benzyl bromide (1.1 equiv) at 80 °C.
Entry
Starting Material State
Solvent
Time (h)
Conversion (%)
Isolated Yield (%)
1
Hydrate (Untreated)
Toluene
24
45
38
2
Hydrate (Untreated)
MeCN
12
62
55
3
Anhydrous (Pre-dried)
Acetone
12
88
82
4
Anhydrous (Pre-dried)
MeCN
6
>99
95
Table 1: Reaction optimization highlighting the necessity of dehydration and the superiority of polar aprotic solvents (MeCN) for the
quaternization.
Experimental Workflows & Mechanisms
Caption: Workflow for the dehydration and N-alkylation of 6-Bromoisoquinoline hydrate.
Caption: SN2 mechanistic pathway for the N-alkylation of the isoquinoline nitrogen.
Charge a round-bottom flask with 6-bromoisoquinoline hydrate (10.0 mmol).
Add 50 mL of anhydrous toluene to the flask.
Equip the flask with a Dean-Stark trap and a reflux condenser.
Reflux the mixture at 115 °C until no further water droplets collect in the trap (typically 1-2 hours).
Concentrate the solution under reduced pressure to yield the anhydrous 6-bromoisoquinoline as an off-white solid.
Self-Validation Check: Karl Fischer titration of the solid must indicate <0.1% water content before proceeding.
Phase 2: N-Alkylation (
Reaction)
6. Dissolve the anhydrous 6-bromoisoquinoline in 30 mL of anhydrous MeCN under an inert argon atmosphere.
7. Add the alkylating agent (e.g., benzyl bromide, 11.0 mmol, 1.1 equiv) dropwise at room temperature.
Note: For highly volatile alkylating agents like methyl iodide, perform this step at 0 °C and use a sealed pressure tube if heating is required.
8. Heat the reaction mixture to a gentle reflux (80 °C for MeCN) for 6–8 hours. The formation of the N-alkylisoquinolinium salt will often manifest as a precipitating solid, as these salts are typically insoluble in less polar organic solvents[2].
Phase 3: Isolation and Purification
9. Cool the reaction mixture to room temperature, then further to 0 °C in an ice bath to maximize precipitation.
10. Add 30 mL of cold diethyl ether dropwise while stirring to fully crash out the quaternary salt.
11. Filter the precipitate under vacuum using a Büchner funnel.
12. Wash the filter cake with cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials and non-polar impurities.
13. Dry the solid in a vacuum oven at 40 °C overnight.
Note: Some halide salts are hygroscopic and may form color impurities over time; store the final product in a desiccator or under inert gas. Alternatively, ion exchange to a tetrafluoroborate salt can be performed for long-term bench stability[2].
Analytical Self-Validation System
To ensure the integrity of the protocol, the following analytical checks act as a self-validating system:
1H NMR (DMSO-d6): The most definitive proof of N-alkylation is the significant downfield shift of the isoquinoline ring protons. Specifically, the highly deshielded C1 proton shifts from ~9.2 ppm in the free base to >10.0 ppm in the isoquinolinium salt due to the formal positive charge on the nitrogen. The newly introduced alkyl protons (e.g., benzylic
or ) will also appear highly deshielded.
Mass Spectrometry (ESI+): Direct injection should reveal the exact mass of the
cation (without the halide counterion). For 6-bromo-N-benzylisoquinolinium, look for the characteristic isotopic pattern of bromine (a ~1:1 ratio for the and peaks).
HPLC: Monitor the disappearance of the less polar 6-bromoisoquinoline peak and the appearance of the highly polar salt peak. This requires an appropriate buffered mobile phase or an ion-pairing reagent to retain the quaternary ammonium salt on a standard C18 column.
Application Note: Modular Synthesis of Novel Heterocyclic Ligands from 6-Bromoisoquinoline Hydrate
This Application Note is designed for researchers in medicinal chemistry and materials science (OLEDs), focusing on the divergent synthesis of 1,6-disubstituted isoquinoline ligands . Abstract & Strategic Overview 6-Brom...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and materials science (OLEDs), focusing on the divergent synthesis of 1,6-disubstituted isoquinoline ligands .
Abstract & Strategic Overview
6-Bromoisoquinoline (CAS: 34784-05-9) is a high-value scaffold for constructing bifunctional heterocyclic ligands .[1] Its utility stems from the electronic disparity between the C6 and C1 positions:
C6-Position (Bromine Handle): Ready for immediate palladium-catalyzed cross-coupling (Suzuki, Buchwald) to install electron-donating or withdrawing groups (tuning element).
C1-Position (Electrophilic Center): Requires activation (via N-oxidation) but serves as the primary coordination site for cyclometalated iridium complexes or the hinge-binding motif in kinase inhibitors.
This guide details a "C6-First / C1-Second" synthetic strategy. This approach preserves the sensitive C1-functionalization for the final step, minimizing steric hindrance during the initial cross-coupling.
Strategic Workflow Diagram
The following flowchart illustrates the divergent pathway for synthesizing a library of ligands from the parent hydrate.
Caption: Modular synthetic workflow for accessing 1,6-disubstituted isoquinoline ligands. The strategy prioritizes C6 modification to avoid chemoselectivity issues at C1.
Critical Material Handling: The Hydrate Factor
6-Bromoisoquinoline is often supplied as a hydrate (typically monohydrate).
Stoichiometry: You must adjust the molecular weight calculation.
Hydrate MW: ~226.07 g/mol (Check specific CoA).[1]
Drying: For strictly anhydrous reactions (e.g., Lithiation), dry the starting material in a vacuum desiccator over
for 12 hours. For Suzuki/Buchwald couplings described below, the hydrate water is negligible due to the aqueous solvent systems used.
Detailed Experimental Protocols
Protocol A: C6-Functionalization via Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at the C6 position.[1]
Mechanism: Pd(0) oxidative addition into the C6-Br bond is favored over the electron-deficient pyridine ring C-H bonds.
Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 6-bromoisoquinoline hydrate (500 mg, ~2.2 mmol), arylboronic acid (2.64 mmol), and
(608 mg, 4.4 mmol).
Degassing: Add 1,4-Dioxane (10 mL) and Water (2.5 mL). Sparge the mixture with nitrogen for 15 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.
Catalysis: Add
(54 mg, 3 mol%) under a positive stream of nitrogen.
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[1] The starting bromide (
) should disappear.
Workup: Cool to room temperature (RT). Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Objective: Convert the inert C1-H into a reactive C1-Cl handle.
Causality: Direct arylation at C1 is difficult. The N-oxide intermediate activates the C1 position for nucleophilic attack by chloride ions during the rearrangement.
Step B1: N-Oxidation
Dissolve the C6-substituted isoquinoline (from Protocol A, 1.0 equiv) in DCM (0.1 M).
Cool to 0°C. Add m-CPBA (1.2 equiv, 77% max) portion-wise.
Warm to RT and stir for 3 hours.
Wash: Wash with saturated
(3x) to remove m-chlorobenzoic acid byproduct.
Result: The N-oxide is typically isolated as a solid after solvent removal.[1]
Step B2: Chlorination Rearrangement
Dissolve the N-oxide (1.0 equiv) in anhydrous DCM (0.2 M).[1]
Why S-Phos? The C1-Cl bond is sterically hindered by the peri-hydrogen at C8 and the N-lone pair. S-Phos is an electron-rich, bulky ligand that facilitates oxidative addition into hindered chlorides.
Purification: Standard workup and column chromatography.[1]
Troubleshooting & Self-Validation
Issue
Symptom
Root Cause
Solution
Stalled C6 Coupling
SM remains after 6h
Catalyst deactivation ()
Re-degas solvents; add 1 mol% fresh catalyst.
Protodeboronation
Benzene/Arene byproduct
Unstable boronic acid
Switch to Boronic Ester (Pinacol) or add excess acid (1.5 eq).[1]
Incomplete Chlorination
N-oxide peak in NMR
Wet or old reagent
Distill before use; ensure anhydrous conditions.[1]
C1 vs C6 Scrambling
Mixture of products
Wrong order of steps
Always functionalize C6-Br before activating C1-Cl.[1]
experimental conditions for Heck reaction with 6-Bromoisoquinoline hydrate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 6-Bromoisoquinoline is a critical pharmacophore in the synthesis of Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs) and antitumor alkaloids. However, t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
6-Bromoisoquinoline is a critical pharmacophore in the synthesis of Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs) and antitumor alkaloids. However, two specific properties of this substrate complicate standard Heck coupling protocols:
N-Heterocycle Poisoning: The isoquinoline nitrogen lone pair (
) can coordinate competitively to the Palladium (Pd) center, displacing soft ligands (phosphines) and arresting the catalytic cycle.
Hydrate Stoichiometry: Commercial 6-bromoisoquinoline often serves as a hydrate (
) or hydrochloride hydrate. Failure to correct molecular weight calculations leads to under-loading of the limiting reagent, while unmanaged water content can deactivate sensitive anhydrous catalysts.
This guide presents two distinct, self-validating protocols to overcome these barriers: a Phase-Transfer (Jeffery) Method (recommended for robustness) and a Bulky-Phosphine Method (recommended for difficult alkene partners).
Critical Parameter Analysis
Before initiating synthesis, the reaction matrix must be tuned to prevent catalyst deactivation.
Reaction Optimization Matrix
Parameter
Recommendation
Mechanistic Rationale
Catalyst Precursor
Pd(OAc)₂
Preferred over Pd(PPh₃)₄. Acetate acts as a shuttle base during the activation step; air-stable.
Ligand Strategy
Ligand-Free (TBAB) or P(o-tol)₃
TBAB: Stabilizes Pd-nanoparticles and prevents N-coordination via steric crowding/electrostatics.P(o-tol)₃: Bulky cone angle prevents the isoquinoline nitrogen from binding to Pd.
Base
K₂CO₃ or NaOAc
Insoluble inorganic bases are superior to Et₃N here. They prevent the formation of stable Pd-Amine complexes that occur with soluble organic bases.
Solvent
DMF or DMAc
High boiling point polar aprotic solvents are required to solubilize the N-heterocycle and facilitate the high temperatures (100-140°C) needed for aryl bromides.
Hydrate Management
Stoichiometry Correction
Critical: Check CoA for water content. If MW is 208.05 (anhydrous) vs 226.07 (hydrate), adjust mass input by factor of 1.08x.
Experimental Protocols
Protocol A: The "Jeffery" Phase-Transfer Method (Recommended)
Best for: Routine synthesis, tolerance to moisture (hydrate), and cost-efficiency.
Principle: Tetra-n-butylammonium bromide (TBAB) acts as a phase-transfer catalyst and stabilizes "ligand-free" anionic palladium species (
), preventing the isoquinoline nitrogen from poisoning the catalyst.
Degassing (Critical): Cap the vial with a septum. Evacuate under high vacuum and backfill with Argon (3 cycles). Note: This removes O₂ which oxidizes phosphine-free Pd(0) species.
Liquid Addition: Inject DMF and the liquid alkene (e.g., ethyl acrylate) via syringe under Argon flow.
Thermal Activation: Place the vial in a pre-heated block at 100°C .
Checkpoint: The reaction mixture should turn black (formation of active Pd nanoparticles) within 10-20 minutes. If it remains orange/red, the catalyst is not activating (check base quality).
Monitoring: Monitor via HPLC or TLC (EtOAc/Hexane) at 4 hours. Conversion should exceed 90%.
Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMF/TBAB. Dry organic layer over MgSO₄.
Protocol B: The Bulky Phosphine Method (High Performance)
Best for: Sterically hindered alkenes or when high regioselectivity is required.
Principle: Tri-o-tolylphosphine (P(o-tol)₃) has a large cone angle that sterically precludes the isoquinoline nitrogen from coordinating to the Palladium, enforcing the catalytic cycle.
Pre-complexation: In the reaction vessel, dissolve Pd(OAc)₂ and P(o-tol)₃ in the solvent under Argon. Stir at RT for 15 mins.
Observation: Solution changes from orange to yellow/pale green as the active catalytic species forms.
Substrate Addition: Add the 6-bromoisoquinoline hydrate and alkene.
Heating: Heat to 85-90°C (if MeCN) or 110°C (if DMF).
Note: If using the hydrate in anhydrous conditions, add 3Å Molecular Sieves to the reaction vessel to scavenge water released by the substrate.
Workup: Standard extraction. If Et₃N was used, an acidic wash (dilute HCl) is not recommended as it will protonate the isoquinoline product, extracting it into the aqueous layer. Use a basic wash (NaHCO₃) instead.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the specific "off-cycle" trap caused by the isoquinoline nitrogen.
Figure 1: Catalytic cycle showing the competitive N-coordination pathway (black node) which must be suppressed using bulky ligands or TBAB.
Troubleshooting & Quality Control
Observation
Root Cause
Corrective Action
Low Conversion (<10%)
Catalyst Poisoning
Switch to Protocol A (Jeffery Conditions). The N-lone pair is shutting down the Pd.
Pd Black Precipitation
"Unprotected" Pd
Ligand concentration too low. Increase TBAB to 1.0 equiv or increase Phosphine:Pd ratio to 4:1.
Regioisomer Mix
Electronic effects
6-position is electronically distinct, but if alkene is internal, migration can occur. Add Ag₂CO₃ (silver effect) to force selectivity (expensive but effective).
Product in Aqueous Waste
Incorrect Workup pH
Isoquinolines are basic (). Do not use acid washes. Keep workup pH > 8.
References
Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.[1][7]
Jeffery, T. (1996).[1] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron.[1]
Roesch, K. R., & Larock, R. C. (2001).[8] Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Iminoannulation.[8][7] Journal of Organic Chemistry.[1][7]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[6][1][9][10][11][12] Angewandte Chemie International Edition.
Application Notes & Protocols: A Step-by-Step Guide for Creating Derivatives of 6-Bromoisoquinoline Hydrate
Abstract The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrob...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 6-Bromoisoquinoline, in particular, serves as a versatile and strategic starting material in medicinal chemistry and materials science.[4] The bromine atom at the 6-position provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the systematic and modular construction of diverse molecular architectures. This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of 6-Bromoisoquinoline derivatives through several key palladium-catalyzed cross-coupling reactions and cyanation methods. We delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the 6-Bromoisoquinoline Scaffold
Isoquinoline and its derivatives are cornerstones in drug design, found in clinically approved drugs for treating conditions ranging from hypertension and cancer to viral infections.[2][3][5] The power of the 6-Bromoisoquinoline scaffold lies in its bifunctional nature. The bromine atom is primed for substitution via transition-metal-catalyzed reactions, allowing for the introduction of aryl, heteroaryl, alkyl, amino, and alkynyl groups. This versatility makes it an invaluable building block for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[4][6] This document outlines robust methodologies for harnessing the reactivity of 6-Bromoisoquinoline to create a diverse array of derivatives.
Essential Safety & Handling
Before commencing any experimental work, it is critical to consult the Safety Data Sheet (SDS) for 6-Bromoisoquinoline hydrate and all other reagents.[7]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]
Incompatible Materials: Avoid contact with strong oxidizing agents.
Reagent Handling:
Palladium Catalysts & Ligands: These are often air- and moisture-sensitive. Handle under an inert atmosphere (e.g., Nitrogen or Argon). They are also toxic and should be handled with care.[9]
Anhydrous Solvents: Many of the described reactions require anhydrous solvents, which are often flammable. Store and handle them appropriately.
Bases: Strong bases like cesium carbonate and potassium carbonate are corrosive and hygroscopic. Handle them quickly and avoid direct contact.
Core Synthetic Methodologies for Derivatization
The bromine atom at the C-6 position of the isoquinoline ring is the primary site for derivatization. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[6][10] It is widely used to synthesize biaryl and substituted styrene derivatives.
Causality & Experimental Rationale:
Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. Pd(PPh₃)₄ is often chosen for its reliability and commercial availability.[6]
Base: A base is essential for the transmetalation step of the catalytic cycle.[11] An inorganic base like potassium carbonate (K₂CO₃) is often used in a mixed aqueous-organic solvent system, which is effective and economical.[6]
Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane or Toluene) and water is typical. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the starting materials and catalyst.[6] Degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[6]
Experimental Protocol: Synthesis of 6-Arylisoquinolines
Reaction Setup: To a dry round-bottom flask or microwave vial, add 6-Bromoisoquinoline hydrate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[6]
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
Solvent & Catalyst Addition: Under the inert atmosphere, add a degassed mixture of 1,4-Dioxane and water (e.g., 4:1 ratio) via syringe. Finally, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).[6]
Reaction Execution: Place the sealed flask in a preheated oil bath set to 80-100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[6]
Workup & Purification:
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.[12]
General workflow for Suzuki-Miyaura coupling.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[13][14] This reaction allows for the coupling of amines with aryl halides.
Causality & Experimental Rationale:
Catalyst System: This reaction is highly dependent on the choice of palladium pre-catalyst and a supporting phosphine ligand. For a base-sensitive substrate like 6-Bromoisoquinoline, a system of Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has been shown to be effective.[13][15] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[14]
Base: The choice of base is critical to avoid unwanted side reactions with base-sensitive functional groups. A moderately strong but non-nucleophilic base like cesium carbonate (Cs₂CO₃) is often superior to stronger bases like sodium tert-butoxide, especially on a larger scale.[9][15]
Solvent: Anhydrous aprotic polar solvents like Tetrahydrofuran (THF) or Toluene are typically employed.[9][15]
Experimental Protocol: Synthesis of 6-Amino-isoquinolines
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd(dba)₂, 0.02 equiv.), the phosphine ligand (e.g., BINAP, 0.04 equiv.), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to an oven-dried Schlenk flask.[9][15]
Reagent Addition: Remove the flask from the glovebox (if used) and maintain a positive pressure of inert gas. Add anhydrous THF, followed by 6-Bromoisoquinoline hydrate (1.0 equiv.) and the desired amine (1.2 equiv.).[9]
Reaction Execution: Heat the mixture to the required temperature (typically 65-100 °C) with vigorous stirring.
Monitoring: Monitor the reaction's progress by HPLC or LC-MS.[9]
Workup & Purification:
Upon completion, cool the reaction to room temperature.
Perform an aqueous workup to remove inorganic salts, which typically involves partitioning between water and an organic solvent like ethyl acetate.[9]
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
The crude product is then purified, often by column chromatography or, for larger scales, by recrystallization from a suitable solvent system like toluene.[12][15]
General workflow for Buchwald-Hartwig amination.
C-C (sp) Bond Formation: The Sonogashira Coupling
The Sonogashira coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17] It is an indispensable tool for synthesizing arylalkynes, which are important intermediates and structural motifs in pharmaceuticals and materials.
Causality & Experimental Rationale:
Dual Catalyst System: The standard Sonogashira reaction employs a dual catalyst system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to act as a co-catalyst that activates the alkyne.[16][18]
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.[16]
Conditions: The reaction is typically run under anhydrous and anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst.[16]
Experimental Protocol: Synthesis of 6-Alkynylisoquinolines
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Reagent Addition: Under inert atmosphere, add 6-Bromoisoquinoline hydrate (1.0 equiv.), followed by the solvent (e.g., anhydrous THF or Et₃N). Add the terminal alkyne (1.5 equiv.) and the amine base (e.g., Et₃N, 3.0 equiv., if not used as the solvent).
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
Monitoring: Monitor the reaction by TLC or GC-MS.
Workup & Purification:
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution, then water, and finally brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
C-N (sp) Bond Formation: Palladium-Catalyzed Cyanation
Introducing a nitrile (-CN) group opens up a wealth of further chemical transformations. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring.[19] While classic methods exist, modern transition-metal-catalyzed approaches often provide higher yields and use less toxic cyanide sources.[20]
Causality & Experimental Rationale:
Cyanide Source: Traditional cyanide sources like KCN or NaCN are highly toxic. Safer alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) are now preferred.[20][21] This non-toxic salt requires specific conditions to be an effective cyanide source.
Catalyst System: Both palladium and nickel catalysts can be used. For palladium-catalyzed reactions, a palladacycle complex can be highly efficient, especially under microwave irradiation, which dramatically reduces reaction times.[20]
Solvent & Conditions: A polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used to dissolve the reagents. Microwave heating at elevated temperatures (e.g., 130 °C) can drive the reaction to completion in minutes.[20]
Experimental Protocol: Synthesis of 6-Cyanoisoquinoline
Reaction Setup: To a microwave reaction vessel, add 6-Bromoisoquinoline hydrate (1.0 equiv.), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.22 equiv.), potassium carbonate (1.0 equiv.), and a palladium catalyst (e.g., a palladacycle, 0.5 mol%).[20]
Solvent Addition: Add a suitable solvent such as DMF.
Reaction Execution: Seal the vessel and place it in a microwave reactor. Irradiate at 130 °C for approximately 20 minutes.[20]
Monitoring: After the allotted time, confirm completion by LC-MS analysis of a small aliquot.
Workup & Purification:
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[20]
Purify the residue by flash chromatography to yield the desired product.
Summary of Derivatization Strategies
The following table summarizes the key parameters for the described synthetic transformations.
Reaction Type
Derivative Formed
Key Reagents
Catalyst System
Typical Solvent
Temp (°C)
Time (h)
Suzuki-Miyaura
6-Aryl-isoquinoline
Arylboronic Acid, K₂CO₃
Pd(PPh₃)₄
Dioxane/H₂O
80-100
2-24
Buchwald-Hartwig
6-Amino-isoquinoline
Primary/Secondary Amine, Cs₂CO₃
Pd(dba)₂ / BINAP
THF / Toluene
65-100
4-24
Sonogashira
6-Alkynyl-isoquinoline
Terminal Alkyne, Et₃N
PdCl₂(PPh₃)₂ / CuI
THF / Et₃N
25-60
1-12
Pd-Catalyzed Cyanation
6-Cyano-isoquinoline
K₄[Fe(CN)₆], K₂CO₃
Pd-catalyst
DMF
130 (MW)
< 0.5
Purification and Characterization of Derivatives
Purification:
Column Chromatography: This is the most common method for purifying the synthesized derivatives. Silica gel is the standard stationary phase. The choice of eluent (mobile phase), typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), must be optimized using TLC.[12] For acid-sensitive compounds, the silica gel can be deactivated by using a solvent system containing 1-3% triethylamine.[12]
Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity. The key is to find a solvent (or solvent pair) in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[12] Slow cooling promotes the formation of larger, purer crystals.[12]
Characterization:
Once purified, the identity and purity of the synthesized derivatives must be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound.
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
Conclusion
6-Bromoisoquinoline hydrate is a powerful and versatile building block for the synthesis of a wide array of derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation—provide reliable and scalable pathways to novel C-C and C-N linked isoquinolines. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively leverage these protocols to accelerate their research and development efforts in medicinal chemistry and materials science.
References
BenchChem (2025). Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide. 19
BenchChem (2025). A Comparative Benchmarking Study on the Synthesis of 6-Bromoisoquinoline-1-carbonitrile. 20
BenchChem (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. 6
Organic Process Research & Development (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Link
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Link
BenchChem (2025). Technical Support Center: Purification of Isoquinoline Derivatives. 12
BenchChem (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile. 9
PMC (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Link
Google Patents (1989). Purification of isoquinoline. Link
ACS Publications (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Link
ResearchGate. HTE trial for the Ni-catalyzed cyanation of 6-bromoisoquinoline (1).... Link
Organic Synthesis. Buchwald-Hartwig Coupling. Link
RSC Publishing (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Link
ChemicalBook (2019). Isoquinoline - Synthesis, Applications and Scope. Link
Scribd (2019). Medicinal Applications of Quinoline & Isoquinoline. Link
BenchChem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile. 22
Thermo Fisher Scientific (2025). 6-Bromoisoquinoline - SAFETY DATA SHEET. Link
Atlantis Press. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Link
Atlantis Press (2018). Synthesis of 6-bromo-4-iodoquinoline. Link
PMC (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Link
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. Link
ResearchGate (2013). Extraction and Purification of Isoquinoline from Wash Oil. Link
Sigma-Aldrich. 6-Bromoisoquinoline 97 34784-05-9. Link
Application Note: 6-Bromoisoquinoline Hydrate in the Synthesis of Kinase Inhibitors
Executive Summary Isoquinoline scaffolds are "privileged structures" in medicinal chemistry, particularly for Type I ATP-competitive kinase inhibitors. They effectively mimic the adenine ring of ATP, forming critical hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isoquinoline scaffolds are "privileged structures" in medicinal chemistry, particularly for Type I ATP-competitive kinase inhibitors. They effectively mimic the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region. 6-Bromoisoquinoline hydrate (CAS: 1779945-55-9) serves as a high-value entry point for these syntheses.[1] The C6-bromine handle allows for the rapid diversification of the scaffold via palladium-catalyzed cross-coupling, enabling access to the solvent-exposed regions or the hydrophobic back-pocket of the kinase active site.
This guide details the handling of the hydrate form, strategic functionalization protocols (Suzuki-Miyaura and Buchwald-Hartwig), and the structural logic for targeting kinases such as ROCK (Rho-associated kinase) , PKA , and EGFR .
Chemical Profile & Material Handling
The "hydrate" designation indicates water molecules incorporated into the crystal lattice.[2] While this confers stability, it presents specific challenges for water-sensitive organometallic chemistry.
Property
Specification
Impact on Protocol
Compound
6-Bromoisoquinoline Hydrate
Precursor scaffold
MW
226.07 g/mol (Hydrate)
Critical: Adjust stoichiometry calculations vs. anhydrous form (208.05 g/mol ).[1]
Appearance
White to off-white solid
Easy to handle; non-hygroscopic compared to free base.[1]
Solubility
DMSO, Methanol, DCM
Compatible with standard organic workups.
Water Content
Variable (Stoichiometric)
Must be removed for anhydrous Buchwald-Hartwig couplings.
Required prior to Buchwald-Hartwig or Grignard reactions.[1]
Dissolve 6-bromoisoquinoline hydrate in Toluene (10 mL per gram).
Heat to reflux using a Dean-Stark trap or perform rotary evaporation with toluene co-distillation (
).
Dry under high vacuum (< 1 mbar) for 4 hours at 40°C.
Validation: Verify water removal via Karl Fischer titration or
-NMR (absence of broad singlet at ppm in DMSO-).
Structural Logic: The Kinase Hinge Binder[3]
The isoquinoline nitrogen (N2) acts as a hydrogen bond acceptor. In many kinase crystal structures (e.g., Fasudil bound to ROCK), this nitrogen interacts with the backbone NH of the hinge region amino acids.
C6-Position (The Vector): The bromine at C6 points towards the solvent-exposed region or the ribose-binding pocket , depending on the specific kinase binding mode. Functionalizing this position allows researchers to modulate solubility, potency, and pharmacokinetic properties without disrupting the primary hinge interaction.
Synthetic Workflows
The following diagram illustrates the divergent synthesis pathways starting from 6-bromoisoquinoline hydrate.
Figure 1: Divergent functionalization pathways for 6-bromoisoquinoline in kinase inhibitor synthesis.[1]
Inert Environment: Flame-dry a Schlenk flask and cool under Argon.
Loading: Add anhydrous 6-bromoisoquinoline, base, catalyst, and ligand inside a glovebox or under positive Argon pressure.
Solvation: Add anhydrous solvent and the amine.
Reaction: Heat to 100°C for 12–18 hours.
Workup: Filter through a Celite pad to remove Palladium black. Concentrate filtrate.[5]
Purification: Reverse-phase preparative HPLC is often preferred here to remove residual phosphine ligands.[1]
Protocol C: C1-Activation (The "Reissert" Pathway)
Best for: Creating 1,6-disubstituted scaffolds.[1] The C1 position is adjacent to the hinge-binding nitrogen and can modulate affinity.
N-Oxidation: Treat 6-bromoisoquinoline with mCPBA (1.2 equiv) in DCM at RT to form the N-oxide.[1]
Rearrangement/Chlorination: Reflux the N-oxide in
.
Result: Yields 1-chloro-6-bromoisoquinoline . The C1-chloride is highly reactive for nucleophilic aromatic substitution (
) with amines, allowing dual functionalization.
Case Study: Designing a ROCK Inhibitor
Objective: Synthesize a Fasudil analog with improved potency.
Target: Rho-associated Coiled-coil Kinase (ROCK).
Scaffold: Start with 6-bromoisoquinoline hydrate.
Step 1 (C6): Perform Suzuki coupling with 4-pyrazolylboronic acid. The pyrazole acts as a secondary H-bond donor/acceptor system.
Step 2 (Reduction): If the isoquinoline ring needs to be partially saturated (tetrahydroisoquinoline) to mimic Fasudil's flexibility, perform hydrogenation (
, PtO_2$) after the coupling (Note: Bromine might reduce off if done before; coupling first is safer).
Outcome: A bidentate binder engaging both the hinge (isoquinoline N) and the back-cleft (pyrazole).
References
National Institutes of Health (NIH) / PubMed. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics.
[Link]
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.
[Link]
American Chemical Society (ACS). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile.
[Link][1]
Technical Support Center: Optimizing 6-Bromoisoquinoline Hydrate Synthesis
Welcome to the Technical Support Center for 6-Bromoisoquinoline Hydrate synthesis. This hub is designed for researchers, scientists, and drug development professionals facing yield bottlenecks, regioselectivity issues, o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 6-Bromoisoquinoline Hydrate synthesis. This hub is designed for researchers, scientists, and drug development professionals facing yield bottlenecks, regioselectivity issues, or purification challenges when synthesizing this critical pharmaceutical intermediate.
Synthesis Pathways & Mechanistic Overview
The synthesis of 6-bromoisoquinoline generally follows one of two primary pathways: the Skraup (one-pot) reaction or the modified Pomeranz-Fritsch cyclization. The subsequent hydration step requires precise thermodynamic control to isolate the hydrate form successfully without reverting to the free base.
Figure 1: Comparative synthetic workflows for 6-Bromoisoquinoline and its hydrate.
Troubleshooting & FAQs: The Skraup Reaction Pathway
Q: Why am I experiencing massive tar formation and low yields (<30%) during the Skraup synthesis?A: Tar formation is the most frequent failure mode in the Skraup synthesis of 6-bromoisoquinoline. This occurs due to the violent exothermic dehydration of glycerol, leading to uncontrolled polymerization of the intermediates.
Causality & Solution: Traditional Skraup reactions often utilize harsh oxidants that can over-oxidize the newly formed pyridine ring. To mitigate this, transition to nitrobenzene as a milder oxidant. Strictly control the glycerol addition temperature to 140–145°C to prevent thermal runaway. During post-treatment, adjusting the pH precisely to 5–6 optimizes the precipitation of the free base, which has been shown to increase overall yields from 45% to 54%[1].
Figure 2: Troubleshooting logic tree for resolving tar formation in the Skraup synthesis.
Q: How do I ensure complete solvent recovery and minimize waste in the Skraup method?A: The Skraup method can be highly atom-economical if the extraction phase is optimized.
Causality & Solution: Use toluene for the extraction phase rather than halogenated solvents. Toluene provides excellent phase separation from the aqueous sulfuric acid/glycerol waste. Concentrate the toluene phase under reduced pressure (150–155°C / 15 mmHg) to recover the solvent efficiently, leaving a crude product that can be directly distilled without generating solid waste residues[1].
Q: My standard Pomeranz-Fritsch cyclization using H₂SO₄/P₂O₅ is yielding multiple regioisomers and degradation products. How can I improve the yield of the 6-bromo isomer?A: The classic Pomeranz-Fritsch cyclization requires highly acidic, dehydrating conditions, which often leads to poor regioselectivity and substrate degradation—especially for halogenated aromatics.
Causality & Solution: Transition to a modified Pomeranz-Fritsch synthesis utilizing Titanium(IV) chloride (TiCl₄). By treating the initial acetal intermediate with ethyl chloroformate and trimethyl phosphite, you generate a stable phosphonate intermediate. Subsequent cyclization using TiCl₄ at 40°C provides a much milder, Lewis acid-mediated pathway. This suppresses degradation and cleanly affords 6-bromoisoquinoline[2].
Q: The TiCl₄ cyclization is taking several days. Is this normal, and how do I validate the reaction progress?A: Yes, the milder Lewis acid pathway is kinetically slower.
Causality & Solution: The reaction typically requires stirring at 40°C for up to 6 days to achieve maximum conversion[2]. This is a self-validating system if monitored correctly: pull aliquots and monitor via LC-MS. The reaction is complete when the intermediate mass is consumed and the target mass (LCMS m/z = 209 [M + 1]) dominates the spectra[2].
Q: How do I reliably form and isolate the hydrate of 6-bromoisoquinoline without it reverting to the anhydrous free base during drying?A: 6-Bromoisoquinoline hydrate formation depends entirely on the thermodynamic stability of the crystal lattice incorporating water molecules.
Causality & Solution: The free base must be crystallized from an aqueous-organic solvent system (e.g., ethanol/water). Crucially, over-drying under high vacuum (e.g., <10 mmHg at >50°C) will strip the water of hydration, reverting the product to the anhydrous form. Dry the crystals under a mild stream of nitrogen or in a desiccator with controlled humidity at ambient temperature.
Quantitative Data Summary
The following table summarizes the key performance metrics and parameters for the two primary synthesis routes to establish baseline expectations for your experiments.
Synthesis Route
Key Reagents
Optimal Temperature
Reaction Time
Typical Yield
Primary Challenge
Skraup (One-Pot)
p-Bromoaniline, Glycerol, Nitrobenzene
140–145°C
~11 hours
54%
Exothermic runaway, Tar formation
Modified Pomeranz-Fritsch
4-Bromobenzaldehyde, TiCl₄, Phosphite
40°C (Cyclization)
~6 days
35%
Long reaction time, Moisture sensitivity
Detailed Step-by-Step Methodologies
Protocol A: Optimized Skraup One-Pot Synthesis[1]
Self-Validation Checkpoint: Maintain strict temperature monitoring. A spike above 145°C indicates thermal runaway.
Preparation: In a reaction vessel, add a catalytic amount of acid catalyst and p-bromoaniline to dilute sulfuric acid.
Addition: Heat the system to 140–145°C. Slowly add glycerol dropwise, maintaining the temperature strictly within this 5°C window to prevent tarring.
Dehydration: Once addition is complete, maintain the system at 140–145°C for 3 hours to drive the dehydration.
Oxidation: Introduce nitrobenzene as the oxidant. Reflux the mixture for 8 hours.
Workup: Cool the mixture and carefully adjust the pH to 5–6 to precipitate the product.
Extraction & Purification: Extract the aqueous mixture with toluene. Concentrate the toluene phase at 150–155°C under reduced pressure (15 mmHg). Purify the crude residue by distillation to yield 6-bromoisoquinoline.
Self-Validation Checkpoint: TLC monitoring should show a product spot at Rf: 0.6 (30% EtOAc in petroleum ether).
Imine Formation: Reflux a mixture of 4-bromobenzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.0 equiv) in anhydrous toluene under a Dean-Stark condenser for 12 hours.
Activation: Concentrate the solution under vacuum. Dissolve the residue in anhydrous THF and cool to -10°C. Add ethyl chloroformate (1.1 equiv) and stir for 10 minutes, then warm to room temperature.
Phosphonate Formation: Add trimethyl phosphite (1.1 equiv) dropwise. Stir for 10 hours at room temperature. Evaporate the solvent under vacuum.
Cyclization: Dissolve the residue in anhydrous DCM and cool to 0°C. Add Titanium(IV) chloride (TiCl₄, 4.0 equiv) dropwise. Heat and stir the mixture at 40°C for 6 days.
Workup: Pour the reaction mixture into ice. Adjust the pH to 8–9 using 6N NaOH. Extract the suspension three times with EtOAc.
Acid-Base Purification: Extract the combined organic layers with 3M HCl. Take the acidic aqueous solution, adjust the pH to 7–8 with 3N NaOH, and extract twice with EtOAc. Dry over anhydrous sodium sulfate and concentrate to yield the product.
Protocol C: Hydrate Crystallization
Self-Validation Checkpoint: Karl Fischer titration should be used post-drying to confirm the stoichiometric ratio of water to the API.
Dissolution: Dissolve the purified 6-bromoisoquinoline free base in a minimum volume of warm ethanol (approx. 40°C).
Precipitation: Slowly add chilled deionized water dropwise while stirring until a slight, persistent turbidity is observed.
Crystallization: Transfer the vessel to a 4°C environment and allow it to stand undisturbed for 12 hours to induce slow crystal growth.
Isolation: Filter the crystals using a Buchner funnel. Wash with a minimal amount of ice-cold 10% ethanol/water.
Drying: Dry the crystals in a desiccator at room temperature and ambient pressure to preserve the hydrate structure. Do not use a vacuum oven.
Introduction: The Application Scientist’s Perspective
Welcome. If you are accessing this guide, you are likely dealing with the specific frustrations of 6-Bromoisoquinoline (6-Br-IQ) . Unlike its 5-bromo isomer, which forms readily via direct bromination, the 6-bromo variant is typically synthesized via cyclization (e.g., Pomeranz-Fritsch modifications).[2][3]
The Core Problem: Crude 6-Br-IQ often presents as a "sticky" solid or oil due to its tendency to form a monohydrate (mp 52–57°C) rather than the higher-melting anhydrous crystal (~80°C).[1][2][3] Furthermore, regioisomers (5-bromo) and uncyclized aldehyde intermediates frequently contaminate the matrix.[1][2][3]
This guide moves beyond standard protocols to address the why and how of purifying this specific heterocyclic building block.
Module 1: Initial Assessment & Triage[1][2][3][4]
Before selecting a purification route, you must characterize your crude material.[1][2] Use this decision matrix to save time and solvents.
Figure 1: Triage workflow for selecting the appropriate purification method based on physical state and melting point.
Module 2: The "Workhorse" Protocol (Acid-Base Extraction)
Scenario: Your crude is dark, oily, or contains non-basic impurities (e.g., unreacted 4-bromobenzaldehyde from synthesis).[1][2][3]
Principle: Isoquinolines are weak bases (pKa ~3.5–4.5 for bromo-derivatives).[1][2][3] We exploit this to pull the product into water, leaving non-basic organic impurities behind.[2][3]
Step-by-Step Protocol
Dissolution: Dissolve crude 6-Br-IQ in Dichloromethane (DCM) (10 mL per gram).
Acidification (The Critical Step):
Extract the organic layer with 1M HCl (3x volumes).[2][3]
Technical Insight: The 6-Br-IQ converts to its hydrochloride salt (
) and migrates to the aqueous phase.[1][2][3] Neutral impurities (aldehydes, nitriles) stay in the DCM.[2][3]
The Wash: Wash the combined aqueous acidic layers with a small portion of fresh DCM to remove entrained organics.[1][2][3]
Basification:
Cool the aqueous layer to 0–5°C (ice bath).
Slowly add 6M NaOH or NH₄OH until pH reaches 10–11.[2][3]
Observation: The solution will turn cloudy as the free base precipitates.[1][2][3]
Recovery: Extract the milky aqueous mixture with DCM (3x). Dry over Na₂SO₄ and concentrate.
Troubleshooting Table: Acid-Base Extraction
Issue
Probable Cause
Corrective Action
Emulsion formation
Isoquinoline salts acting as surfactants.[1][2][3]
Add brine (sat. NaCl) to the aqueous phase to increase ionic strength; filter through Celite.[2][3]
No precipitation at pH 10
Volume of water is too high (product is slightly water-soluble).[1][2][3]
Saturate the aqueous phase with NaCl (salting out) and extract exhaustively with Chloroform/Isopropanol (3:1).[2][3]
Product remains in organic layer (Step 2)
Acid was too weak or insufficient volume.[1][2][3]
Ensure pH of aqueous layer is < 2.[2][3] Use 2M HCl if necessary.[2]
Module 3: Isomer Separation (Recrystallization)
Scenario: You have the 6-bromo isomer, but it contains 5-bromo or 8-bromo contaminants.[1][2][3]
Principle: Regioisomers possess different crystal lattice energies.[1][2] 6-Bromoisoquinoline monohydrate crystallizes well from non-polar/polar mixtures, rejecting the more soluble impurities.[2][3]
Critical FAQ: "Why is it oiling out instead of crystallizing?"
Answer: This is "oiling out" (Liquid-Liquid Phase Separation).[1][2][3] It happens when the melting point of the solute is lower than the boiling point of the solvent mixture, or if the product is too wet.[2][3]
Fix: Re-heat the mixture. Add a seed crystal of pure 6-Br-IQ (if available) at 45°C. Alternatively, scratch the glass vigorously with a glass rod to induce nucleation.[2][3]
Module 4: Hydrate vs. Anhydrous Management
The "Hydrate" (·H₂O) is the thermodynamic sink for this molecule under ambient conditions.[2][3]
To Keep the Hydrate: Dry under vacuum at Room Temperature only.[2][3] Heating >40°C under high vacuum will strip the water, collapsing the crystal lattice and potentially lowering the melting point temporarily until it re-absorbs moisture.[2][3]
To Make Anhydrous: If your next step is water-sensitive (e.g., Lithiation or Grignard formation), you must remove the lattice water.[2][3]
identifying common side products in 6-Bromoisoquinoline reactions
Welcome to the 6-Bromoisoquinoline Technical Support & Troubleshooting Center . 6-Bromoisoquinoline is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and drug development[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the 6-Bromoisoquinoline Technical Support & Troubleshooting Center .
6-Bromoisoquinoline is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and drug development[1]. Because the bromine atom at the C-6 position is highly reactive, it is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings)[2]. However, researchers frequently encounter yield-limiting side reactions. This guide provides mechanistic troubleshooting, diagnostic data, and self-validating protocols to help you isolate the desired molecular architectures.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: What are the most common side products encountered during the cross-coupling of 6-Bromoisoquinoline?
The two most pervasive side reactions in palladium-catalyzed couplings of 6-Bromoisoquinoline are protodehalogenation (yielding unsubstituted isoquinoline) and homocoupling (yielding 6,6'-biisoquinoline)[1],[3]. In amination reactions, you may also encounter biaryl byproducts or epimerization of chiral amine partners[4].
Q2: My LC-MS shows a massive peak for plain isoquinoline (m/z 130.1). What causes this protodehalogenation, and how do I prevent it?
Causality: Protodehalogenation (or hydrodehalogenation) is a reductive side reaction. It occurs when the intermediate Pd(II)-isoquinoline complex undergoes a hydride transfer instead of transmetalating with your coupling partner[3]. This hydride typically originates from
-hydride elimination of alcoholic solvents (like ethanol) or aliphatic amine bases present in the reaction mixture.
Prevention: Eliminate hydride donors. Switch from alcoholic solvents to anhydrous, aprotic solvents (e.g., 1,4-Dioxane or THF). Replace aliphatic amine bases with inorganic bases like
or . Additionally, employing bulky, electron-rich phosphine ligands accelerates the desired transmetalation step, allowing it to kinetically outcompete the reduction pathway[3].
Q3: I am seeing a symmetrical dimer (6,6'-biisoquinoline) in my Suzuki-Miyaura coupling. Why does homocoupling occur?
Causality: Homocoupling is driven by the presence of trace oxygen in the reaction vessel. Oxygen oxidizes the active
catalyst to , which triggers a secondary catalytic cycle where two organoboron molecules or two aryl halides undergo double transmetalation and subsequent reductive elimination, forming a symmetrical dimer[5],[6].
Prevention: Homocoupling is an indicator of poor Schlenk technique. You must maintain a strictly inert atmosphere. Degas your solvents thoroughly (via sparging or freeze-pump-thaw cycles) and ensure your
Q4: How do I optimize a Buchwald-Hartwig amination of 6-Bromoisoquinoline with a primary chiral amine without causing epimerization or biaryl formation?
Causality: Primary amines can suffer from slow reductive elimination at the palladium center, leaving the complex vulnerable to competing
-hydride elimination (causing epimerization) or homocoupling[3].
Prevention: You must increase the rate of reductive elimination. Use a ligand with a large bite angle, such as XantPhos or BINAP. A highly optimized, kiloscale-proven system for 6-bromoisoquinoline derivatives utilizes
with BINAP and in THF, which minimizes palladium-catalyzed side reactions and maintains low residual palladium[4],[3].
Section 2: Diagnostic Identification of Side Products
To effectively troubleshoot, you must accurately identify the side products in your crude mixture. Use the following quantitative diagnostic table to cross-reference LC-MS and
-NMR data against common 6-Bromoisoquinoline side reactions.
Side Product / Analyte
Molecular Formula
Expected m/z
Diagnostic -NMR Features ()
Primary Mechanistic Cause
6-Bromoisoquinoline (SM)
208.0 / 210.0
~8.00 ppm (d, C5-H)
Incomplete catalytic conversion
Isoquinoline
130.1
~7.60 ppm (m, C6-H appears)
Hydride transfer / Solvent reduction
6,6'-Biisoquinoline
257.1
Downfield shift of C5-H & C7-H
exposure / excess
Isoquinoline N-oxide
224.0 / 226.0
~8.70 ppm (s, C1-H strongly shifted)
Undesired oxidation during workup
Section 3: Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. By incorporating in-process analytical checkpoints, the protocol verifies its own mechanistic integrity before proceeding to completion.
This protocol ensures the exclusion of oxygen to prevent the formation of the 6,6'-biisoquinoline dimer[1],[5].
Reagent Loading: To a dry Schlenk flask, add 6-Bromoisoquinoline (1.0 equiv), the corresponding boronic acid (1.2 equiv), and anhydrous
(2.0 equiv).
Atmosphere Exchange: Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of high-vacuum evacuation followed by backfilling with high-purity Argon.
Solvent Degassing: In a separate vial, prepare a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the mixture with Argon via a submerged needle for exactly 20 minutes.
Catalyst Introduction: Under a positive flow of Argon, quickly remove the septum and add
(0.05 equiv). Re-seal and add the degassed solvent mixture via syringe.
Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath.
Self-Validation Checkpoint (15 Minutes): Withdraw a 10
aliquot via a purged syringe. Dilute in 1 mL LC-MS grade Acetonitrile and inject into the LC-MS.
Validation Criteria: Scan for m/z 257.1 (Homocoupling dimer). If the dimer peak area is <2% relative to the product peak, the inert atmosphere is validated. Proceed with the reaction for 4-12 hours. If >2%, the system has an oxygen leak; abort, re-degas fresh solvents, and restart.
Protocol B: LC-MS Diagnostic Workflow for Reaction Aliquots
Quench: Transfer 10
of the active reaction mixture into a vial containing 1 mL of Acetonitrile (to precipitate inorganic salts and halt catalysis).
Filtration: Pass the quenched mixture through a 0.22
PTFE syringe filter to remove bulk palladium black and base particulates.
Chromatography: Run a fast gradient (e.g., 5% to 95%
with 0.1% Formic Acid over 3 minutes) on a C18 column.
Analysis: Extract ion chromatograms (EIC) for m/z 130.1, 208.0, and 257.1 to quantify the ratio of protodehalogenation, unreacted starting material, and homocoupling, respectively.
Section 4: Mechanistic Pathway Visualization
The following diagram illustrates the catalytic divergence of 6-Bromoisoquinoline, mapping exactly where the reaction deviates from the desired cross-coupling pathway into problematic side products.
Pd-Catalytic cycle of 6-Bromoisoquinoline showing desired pathways vs. side product divergence.
References
Sperry, J. B., et al. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol." Organic Process Research & Development - ACS Publications, [Link]
Royal Society of Chemistry. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." RSC Books,[Link]
ResearchGate. "A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates." ResearchGate, [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #ISOQ-BR-006
Subject: Optimization of Reaction Parameters for 6-Bromoisoquinoline Hydrate
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
6-Bromoisoquinoline (CAS: 34784-05-9) is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors.[1] However, two intrinsic properties often lead to experimental failure:
The Hydrate Factor: It is frequently supplied as a monohydrate or hydrochloride salt. Failure to correct molecular weight (MW) leads to incorrect stoichiometry.
N-Coordination (Catalyst Poisoning): The isoquinoline nitrogen lone pair can displace ligands on Palladium (Pd), forming unreactive "Pd-black" or stable bis-heteroaryl complexes.
This guide provides self-validating protocols to overcome these barriers.
Part 1: Pre-Reaction Diagnostic (The Hydrate Factor)
User Issue: "My reaction conversion is stuck at 80%, even with excess coupling partner."
Root Cause: Stoichiometric mismatch due to water content.
Standard Operating Procedure (SOP) 1: Stoichiometry Correction
Commercial 6-Bromoisoquinoline is often hygroscopic. You must verify the specific form on your Certificate of Analysis (CoA).
Form
Molecular Weight ( g/mol )
Impact on Stoichiometry
Anhydrous
208.05
Standard.
Monohydrate
226.07
Critical: If you use the anhydrous MW for the hydrate, you are under-loading the substrate by ~8.6%.
HCl Salt
244.51
Critical: Requires an extra equivalent of base to neutralize the HCl before the catalytic cycle begins.
Required for Buchwald-Hartwig or moisture-sensitive Boronic Esters.
Dissolve the substrate in Toluene (10 mL/g).
Concentrate on a rotary evaporator to dryness.
Repeat 3 times .
Store under Argon. Note: This removes crystal water that can hydrolyze sensitive imines or esters.
Part 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
Context: The electron-deficient nature of the isoquinoline ring facilitates oxidative addition but makes the catalyst susceptible to poisoning.
Optimized Protocol
Catalyst:Pd(dppf)Cl₂·DCM (Robust) or XPhos Pd G3 (High Turn-over).
Solvent: 1,4-Dioxane : Water (4:1).[1] The water is necessary to dissolve the inorganic base.
Base: K₃PO₄ (3.0 equiv). Gentler than carbonates, better for heteroaryls.
Temperature: 80–90 °C.
Visual Workflow: Reaction Optimization Logic
Caption: Decision tree for selecting Suzuki conditions based on substrate sensitivity and failure modes.
Part 3: Buchwald-Hartwig Amination (C-N Bond Formation)
Context: This is the most challenging transformation for isoquinolines. The substrate nitrogen competes with the amine nucleophile for the Pd center.
Critical Technical Insight: The "N-Poisoning" Mechanism
Standard ligands (like PPh3) are too small. The isoquinoline nitrogen binds to the Pd(II) center, forming a stable "rest state" that halts the catalytic cycle.
Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) like BrettPhos or RuPhos . These create a "steric wall" that prevents the isoquinoline nitrogen from binding, while still allowing the oxidative addition of the C-Br bond.
Recommended Protocol
Catalyst Source: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂.
Ligand:BrettPhos (for primary amines) or RuPhos (for secondary amines). Ratio L:Pd = 2:1.
Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (if functional groups are base-sensitive).
Solvent: Anhydrous Toluene or 1,4-Dioxane (Deoxygenated).
Temperature: 100 °C.
Visual Mechanism: Catalyst Poisoning vs. Activation
Caption: Path A shows how small ligands allow the isoquinoline nitrogen to deactivate the catalyst. Path B shows bulky ligands enforcing the desired C-Br activation.
Part 4: Troubleshooting Matrix (FAQ)
Q1: I see significant debromination (protodehalogenation) byproduct (6-H-isoquinoline). Why?
Cause: This is common in electron-deficient rings. It usually indicates the reductive elimination step is too slow, or the reaction temperature is too high in the presence of a hydrogen source (like alcohols).
Fix:
Switch solvent from alcohols (MeOH/EtOH) to aprotic polar solvents (DMF, DMAc).
Increase catalyst loading slightly to speed up the cycle.
Ensure the solvent is strictly anhydrous.
Q2: The reaction turns black immediately upon heating.
Cause: "Pd-Black" precipitation. The ligand has dissociated from the metal.
Fix: Your ligand is not binding tightly enough.
Switch to a bidentate ligand (e.g., Xantphos for amination, dppf for Suzuki).
Ensure your reaction is essentially oxygen-free (sparge with Argon for 15 mins).
Q3: My yield is low, and the starting material is unreacted.
Cause: Catalyst deactivation (poisoning).
Fix: Add 10-20 mol% of free ligand relative to the catalyst. If using Pd(dppf)Cl₂, add extra dppf. This shifts the equilibrium away from N-bound Pd species.
References
Suzuki-Miyaura Optimization for Heterocycles
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Note: Foundational text establishing base/solvent effects for electron-deficient rings.[2]
Buchwald-Hartwig Ligand Selection
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
Note: Defines the "Generations" of ligands (BrettPhos/XPhos)
Technical Support Center: Troubleshooting Solubility Issues of 6-Bromoisoquinoline Hydrate
Welcome to the technical support center for 6-Bromoisoquinoline hydrate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during e...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 6-Bromoisoquinoline hydrate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you navigate these issues effectively.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility problems with 6-Bromoisoquinoline hydrate.
Issue 1: 6-Bromoisoquinoline Hydrate Fails to Dissolve
The most frequent challenge is the incomplete dissolution of the starting material. This can be due to a variety of factors, including the choice of solvent and the physical nature of the hydrate.
Underlying Causes and Systematic Solutions:
The presence of water of hydration in the crystal lattice of 6-Bromoisoquinoline hydrate can significantly influence its solubility profile compared to its anhydrous form.[1] The "like dissolves like" principle is a good starting point, but the polarity of the isoquinoline core, the bromine substituent, and the hydrogen bonding potential of the hydrate water all play a role.
Recommended Actions:
Solvent Class
Examples
Rationale for Use with 6-Bromoisoquinoline Hydrate
Generally good starting points. The polarity of these solvents can interact favorably with the isoquinoline core.[3][4] DMF and DMSO are stronger solvents and may be required for complete dissolution.
Polar Protic
Methanol (MeOH), Ethanol (EtOH)
The hydrogen bonding capability of these solvents can interact with the water of hydration and the nitrogen of the isoquinoline ring.
Nonpolar
Toluene, Hexanes, Diethyl Ether
Generally poor solvents for this compound, but may be used as anti-solvents for recrystallization.[3]
Particle Size Reduction: Decreasing the particle size of a solid increases its surface area, which can enhance the rate of dissolution.[5]
Action: Gently grind the 6-Bromoisoquinoline hydrate using a mortar and pestle before adding it to the solvent.
Thermal Assistance: Increasing the temperature of the solvent can often improve the solubility of a solid.
Action: Gently warm the solvent while stirring, then gradually add the 6-Bromoisoquinoline hydrate. Be cautious not to exceed the boiling point of the solvent or a temperature that might cause decomposition of your starting material or other reagents.
Sonication: The use of high-frequency sound waves can help to break apart the crystal lattice and facilitate dissolution.[5]
Protocol: Enhancing Dissolution with Sonication [5]
Preparation: Weigh the desired amount of 6-Bromoisoquinoline hydrate and place it in a suitable reaction vessel.
Solvent Addition: Add the chosen solvent to the vessel.
Sonication: Place the vessel in an ultrasonic bath.
Operation: Turn on the sonicator. The duration will depend on the specific material and solvent.
Observation: Continue sonication until the solid is fully dissolved or no further dissolution is observed.
Co-solvent Systems: If a single solvent is ineffective, a co-solvent system can be employed to fine-tune the polarity of the reaction medium.[5][6]
Protocol: Screening for an Effective Co-solvent System [6]
Initial Dissolution Attempt: Attempt to dissolve a small, known amount of 6-Bromoisoquinoline hydrate in your primary reaction solvent to confirm its low solubility.
Co-solvent Addition: While vigorously stirring, gradually add a miscible co-solvent (e.g., DMSO, DMF) dropwise.
Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the solid is fully dissolved.
Solvent Ratio: Record the final ratio of the primary solvent to the co-solvent. This ratio should be maintained for the scaled-up reaction.
Issue 2: The Compound Precipitates Out of Solution During the Reaction
Precipitation during a reaction can lead to incomplete conversion and difficulties in purification.
Potential Causes:
Temperature Fluctuation: The compound may have low solubility at lower temperatures.[5]
Change in Solvent Polarity: The reaction itself may produce byproducts that alter the overall polarity of the solvent system, causing the starting material or product to precipitate.
Reaction with Solvent: In some cases, the starting material may react with the solvent, leading to a less soluble product.
Troubleshooting Steps:
Maintain a Stable Reaction Temperature: If the reaction is initiated at an elevated temperature to achieve dissolution, ensure this temperature is maintained throughout the reaction.
Re-evaluate the Solvent System: If precipitation occurs despite a stable temperature, a different solvent or a co-solvent system with a wider solubility window may be necessary.
Issue 3: Slow or Incomplete Reaction Despite Apparent Dissolution
Even if the 6-Bromoisoquinoline hydrate appears to have dissolved, the reaction may not proceed as expected.
Possible Explanation:
The dissolved concentration of the starting material may be too low to achieve an efficient reaction rate.[5]
Solutions:
Increase Solvent Volume: While counterintuitive, increasing the amount of solvent can sometimes help to ensure that a sufficient concentration of the reactant is in solution at any given time.
Explore More Powerful Solubilizing Techniques: If increasing the solvent volume is not practical, consider more effective co-solvents (like DMSO or DMF) or the use of a phase-transfer catalyst for reactions involving an aqueous phase and an organic phase.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for 6-Bromoisoquinoline hydrate?
There is no single "best" solvent, as the ideal choice depends on the specific reaction conditions. However, polar aprotic solvents like THF and DCM are good starting points for many common reactions, such as cross-coupling reactions.[1][3][4] For more challenging cases, DMSO or DMF may be required.
Q2: Can I heat the mixture to dissolve the 6-Bromoisoquinoline hydrate?
Yes, gentle heating can be an effective method to increase solubility. However, it is crucial to ensure that the temperature does not cause degradation of the starting material or other reagents in your reaction mixture. Also, be aware that the compound may precipitate upon cooling.[5]
Q3: How does the water of hydration affect my reaction?
The water of hydration can have several effects:
It can act as a nucleophile in some reactions.
It can interfere with water-sensitive reagents, such as organometallics or certain catalysts.
It can influence the solubility of the compound.[1]
Q4: My reaction requires anhydrous conditions, but my starting material is a hydrate. What should I do?
If your reaction is sensitive to water, you will need to remove the water of hydration. This can sometimes be achieved by:
Azeotropic distillation: Refluxing the hydrate in a solvent that forms an azeotrope with water (e.g., toluene) using a Dean-Stark apparatus.[3]
Drying under vacuum at an elevated temperature: Care must be taken not to melt or sublime the compound.
Purchasing the anhydrous form: If available, this is often the most straightforward solution.
Q5: How can I check the purity of my 6-Bromoisoquinoline hydrate?
The purity of your starting material is critical for a successful reaction.[7] Standard analytical techniques to assess purity include:
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any proton-containing impurities.[7][8]
Mass Spectrometry (MS): To confirm the molecular weight.[7][8]
Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for 6-Bromoisoquinoline hydrate is 52-57 °C.[1]
Visualizations
Caption: A troubleshooting workflow for solubility issues.
Caption: A decision-making diagram for solvent selection.
References
Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved March 7, 2026, from [Link]
MDPI. (2016). Gas Hydrate Growth Kinetics: A Parametric Study. Retrieved March 7, 2026, from [Link]
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved March 7, 2026, from [Link]
ResearchGate. (2019). How can we conduct reactions for insoluble materials?. Retrieved March 7, 2026, from [Link]
ACS Publications. (2020). Growth Kinetics and Gas Diffusion in Formation of Gas Hydrates from Ice. Retrieved March 7, 2026, from [Link]
RSC Publishing. (2020). CO 2 hydrate formation kinetics based on a chemical affinity model in the presence of GO and SDS. Retrieved March 7, 2026, from [Link]
Frontiers. (2020). Enhancement of Clathrate Hydrate Formation Kinetics Using Carbon-Based Material Promotion. Retrieved March 7, 2026, from [Link]
MDPI. (2019). Insights into Kinetics of Methane Hydrate Formation in the Presence of Surfactants. Retrieved March 7, 2026, from [Link]
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved March 7, 2026, from [Link]
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved March 7, 2026, from [Link]
Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?. Retrieved March 7, 2026, from [Link]
Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
PubChem. (n.d.). 6-Bromoisoquinoline. Retrieved March 7, 2026, from [Link]
Technical Support Center: Preventing In Situ Dehalogenation of 6-Bromoisoquinoline Hydrate
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing challenges with the palladium-catalyzed cross-couplin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing challenges with the palladium-catalyzed cross-coupling of 6-Bromoisoquinoline hydrate .
While the isoquinoline scaffold is a 1[1], its hydrate form introduces a critical failure mode during in situ reactions: hydrodehalogenation . This guide provides mechanistic causality, troubleshooting FAQs, and a self-validating experimental protocol to suppress this side reaction and maximize your target yield.
Mechanistic Insight: The Causality of Dehalogenation
To solve a problem, we must first understand its origin. During palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), the oxidative addition of 6-Bromoisoquinoline to Pd(0) generates an electrophilic [Ar-Pd(II)-Br] intermediate.
When utilizing the hydrate form of the starting material, lattice water is released directly into the reaction matrix upon heating. This water acts as a potent hydrogen source,2[2]. Once the [Ar-Pd(II)-H] complex forms, it rapidly undergoes reductive elimination, yielding the undesired, dehalogenated isoquinoline byproduct and permanently consuming your starting material.
Mechanistic divergence between desired cross-coupling and water-induced hydrodehalogenation.
Troubleshooting Guide & FAQs
Q1: Can I just add molecular sieves to the reaction mixture to absorb the hydrate water?A: No. While molecular sieves (e.g., 3Å or 4Å) are excellent for sequestering free water in static environments, their in situ use during cross-coupling is highly detrimental. Under vigorous stirring, sieves physically grind the active palladium catalyst into inactive states (palladium black) and can irreversibly adsorb polar coupling partners. A more reliable approach is to 3[3] via azeotropic distillation.
Q2: How does ligand selection influence the competition between cross-coupling and dehalogenation?A: The kinetic rate of your desired transmetalation/reductive elimination sequence must outcompete the rate of hydrodehalogenation. Older ligands like PPh₃ fail because they form stable, slow-reacting Pd(II) complexes that have ample time to undergo protonolysis. By utilizing4[4], you enforce a highly reactive mono-ligated Pd(0) species. The increased steric strain around the Pd(II) center dramatically accelerates the product-forming reductive elimination step, effectively outrunning the dehalogenation pathway.
Q3: Which bases should be avoided to minimize this side reaction?A: Avoid alkoxide bases that possess beta-hydrogens (such as sodium isopropoxide). In the presence of trace water, alkoxides can undergo beta-hydride elimination to form ketones/aldehydes while generating the deleterious Pd-hydride species. Instead,5[5], which offer excellent solubility profiles in organic solvents without acting as hydride donors.
Quantitative Data: Parameter Optimization
The following table summarizes the quantitative impact of optimizing the reaction parameters to suppress dehalogenation during the Buchwald-Hartwig amination of 6-Bromoisoquinoline hydrate.
Reaction Parameter Profile
Ligand System
Base Selection
Solvent Matrix
Pre-Treatment
Target Yield (%)
Dehalogenation (%)
Baseline (Hydrate)
PPh₃
NaOtBu
1,4-Dioxane
None
25%
60%
Ligand Optimization
RuPhos
NaOtBu
1,4-Dioxane
None
45%
40%
Base Substitution
RuPhos
Cs₂CO₃
Toluene
None
65%
20%
Full System Optimization
RuPhos
Cs₂CO₃
Toluene
Azeotropic Distillation
>92%
<2%
Self-Validating Experimental Protocol
To guarantee reproducibility, this protocol employs a self-validating system : the visual confirmation of water collection in the Dean-Stark trap serves as a mandatory checkpoint before the introduction of moisture-sensitive palladium catalysts.
Step-by-step workflow for in situ dehydration and subsequent Pd-catalyzed cross-coupling.
Step-by-Step Methodology: In Situ Dehydration & Coupling
Step 1: Azeotropic Dehydration (The Self-Validating Checkpoint)
Charge a dry 100 mL Schlenk flask with 6-Bromoisoquinoline hydrate (1.0 equiv, 5.0 mmol) and anhydrous toluene (50 mL, 0.1 M).
Equip the flask with a Dean-Stark trap filled with anhydrous toluene and attach a reflux condenser.
Heat the mixture to reflux (approx. 110 °C) under a steady stream of argon for 2 hours.
Validation Check: Observe the collection of water droplets at the bottom of the Dean-Stark trap. Once water collection ceases, the in situ generation of anhydrous 6-Bromoisoquinoline is complete.
Allow the system to cool to room temperature (20–25 °C).
Step 2: Reagent & Catalyst Addition
Under a positive pressure of argon, remove the Dean-Stark trap and quickly add the amine coupling partner (1.2 equiv, 6.0 mmol) and anhydrous Cs₂CO₃ (2.0 equiv, 10.0 mmol).
Introduce the pre-catalyst system: Pd₂(dba)₃ (2 mol%, 0.1 mmol) and RuPhos (4 mol%, 0.2 mmol).
Seal the flask with a septum and purge the headspace with argon for an additional 5 minutes.
Step 3: Catalytic Cross-Coupling
Heat the reaction mixture to 85 °C in a pre-heated oil block for 12 hours with vigorous stirring (800 rpm).
Monitor the reaction progress via LC-MS. Confirm the absence of the dehalogenated isoquinoline mass (m/z 129) to ensure the suppression pathway was successful.
Step 4: Workup and Purification
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
Filter the crude mixture through a 2-inch pad of Celite to remove inorganic salts and precipitated palladium black. Wash the pad with additional ethyl acetate (2 x 20 mL).
Concentrate the filtrate under reduced pressure and purify the resulting residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure cross-coupled product.
References
1.[1] Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile.
2.[3] Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions.
3.[2] Orbach, M. et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics (ACS Publications).
4.[5] Sperry, J. B. et al. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile. Organic Process Research & Development (ACS Publications).
5.[4] Royal Society of Chemistry. Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.
Technical Support Center: 6-Bromoisoquinoline Hydrate Stability & Handling
Welcome to the Technical Support Center for 6-Bromoisoquinoline hydrate (CAS: 34784-05-9). As a critical halogenated intermediate, the strategic placement of the bromine atom at the 6-position makes this compound highly...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 6-Bromoisoquinoline hydrate (CAS: 34784-05-9). As a critical halogenated intermediate, the strategic placement of the bromine atom at the 6-position makes this compound highly valuable for complex cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings[1]. However, its hydrated crystalline form introduces specific handling and storage challenges.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent degradation, maintain hydrate stoichiometry, and ensure highly reproducible experimental outcomes.
Part 1: Troubleshooting Common Degradation Issues (FAQs)
Q1: My 6-Bromoisoquinoline hydrate powder has clumped, and its melting point has depressed below the standard 52°C. What caused this, and how do I prevent it?
Causality: The hydrate form of 6-Bromoisoquinoline (C₉H₈BrNO) relies on a specific stoichiometric ratio of water molecules to stabilize its crystal lattice[1]. When exposed to fluctuating ambient humidity or elevated temperatures, the compound undergoes partial dehydration or deliquescence. This moisture exchange disrupts the hydrogen-bonding network within the crystal packing, leading to macroscopic clumping and a depression of its standard 52–57 °C melting point[1].
Resolution: Always store the compound in a tightly sealed container within a desiccator[2]. If clumping has occurred but the compound remains chemically pure (verified via NMR or LC-MS), it can often still be used, though its mass-to-mole ratio must be recalculated to account for the altered hydration state.
Q2: The compound has developed a yellow/brown discoloration over time. Is it still viable for palladium-catalyzed cross-coupling?
Causality: Discoloration is a primary indicator of oxidative or photodegradation. The electron-rich nitrogen in the isoquinoline ring is highly susceptible to oxidation, forming N-oxides when exposed to atmospheric oxygen[2]. Furthermore, exposure to UV or visible light can excite the aromatic system, leading to radical formation and subsequent hydroxylation (e.g., forming 2-hydroxy or 8-hydroxy derivatives)[3].
Impact on Assays: These degradation products—particularly N-oxides—act as strong coordinating ligands. They will competitively bind to and poison palladium catalysts (such as Pd(PPh₃)₄), stalling the catalytic cycle during the oxidative addition step and drastically reducing your cross-coupling yields.
Resolution: Discolored batches should be discarded or rigorously purified via recrystallization before use in sensitive catalytic reactions. To prevent this, store the compound under an inert atmosphere (Argon or Nitrogen) and protect it from light using amber vials[2].
Q3: How should I prepare and store stock solutions to maintain stability?
Causality: While the isoquinoline core is generally stable against hydrolysis at neutral pH, dissolving the hydrate in anhydrous solvents (like dry DMSO or DMF) alters the hydration equilibrium. Additionally, repeated freeze-thaw cycles of stock solutions can cause concentration gradients, leading to the precipitation of the compound or its accelerated degradation[2].
Resolution: Prepare fresh stock solutions immediately before each experiment[2]. If storage is unavoidable, aliquot the solution into single-use amber vials, purge the headspace with Argon, and store at -20 °C[2]. Never subject the stock solution to multiple freeze-thaw cycles.
Part 3: Self-Validating Handling and Storage Workflow
Objective: To maintain the stoichiometric hydration and chemical integrity of 6-Bromoisoquinoline hydrate for sensitive downstream applications.
Step 1: Baseline Integrity Verification
Action: Upon receipt, determine the melting point of a 1-2 mg aliquot.
Validation: A sharp melting point between 52–57 °C confirms the correct hydration state and the absence of major degradation products[1]. A depressed or broadened melting point indicates partial dehydration or contamination.
Step 2: Aliquoting to Minimize Exposure
Action: In a controlled environment (preferably under a chemical fume hood with adequate ventilation[4]), divide the bulk powder into single-use amber glass vials.
Causality: Repeatedly opening a bulk container introduces atmospheric moisture and oxygen, driving cumulative degradation. Single-use aliquots isolate this risk and preserve the master batch.
Step 3: Inert Gas Backfilling
Action: Gently purge the headspace of each vial with dry Argon or Nitrogen gas for 5-10 seconds before sealing with a PTFE-lined cap.
Causality: Displacing oxygen prevents the formation of N-oxides[2], which are detrimental to transition metal catalysts.
Step 4: Temperature-Controlled Storage
Action: Store the sealed, inert-filled amber vials in a cool, dry place, ideally at 2–8 °C[2].
Causality: Refrigeration lowers the kinetic energy available for both oxidative reactions and lattice dehydration. Crucial: Allow vials to reach room temperature in a desiccator before opening to prevent condensation from compromising the hydrate stoichiometry.
Part 4: Degradation Visualization
Degradation pathways and optimal storage workflow for 6-Bromoisoquinoline hydrate.
References
6-Bromoisoquinoline - SAFETY DATA SHEET | fishersci.com | 4
Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives | benchchem.com | 2
refining the experimental workup for 6-Bromoisoquinoline hydrate reactions
Welcome to the Technical Support Center for Isoquinoline Chemistry . This hub is designed for researchers, application scientists, and drug development professionals working with 6-bromoisoquinoline and its derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Isoquinoline Chemistry . This hub is designed for researchers, application scientists, and drug development professionals working with 6-bromoisoquinoline and its derivatives.
Because the isoquinoline scaffold features a highly basic nitrogen atom (pKa ~5.4) and an electron-deficient aromatic system, standard organic workups frequently fail. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction workups, specifically focusing on hydration/hydrolysis reactions and cross-coupling extractions.
The transformation of 6-bromoisoquinoline-1-carbonitrile into a carboxylic acid is a fundamental hydration-hydrolysis sequence. The reaction proceeds through an intermediate amide hydrate, which is often the source of stalled reactions if the thermodynamic barriers are not properly overcome 1[1].
Reaction pathway for the hydration and hydrolysis of 6-Bromoisoquinoline-1-carbonitrile.
Troubleshooting Guides & FAQs
Q1: Why do I encounter persistent emulsions during the liquid-liquid extraction of 6-bromoisoquinoline derivatives?A1: Emulsions in isoquinoline workups are caused by two primary factors: the partial protonation of the basic nitrogen and the presence of colloidal metal catalysts.
Causality: At a near-neutral pH (pH 6-7), the isoquinoline ring exists in a dynamic equilibrium between its free-base and protonated forms. The protonated species acts as a surfactant, lowering the interfacial tension between the aqueous and organic layers and stabilizing emulsions. Furthermore, in cross-coupling reactions, palladium black localizes at this interface.
Solution: Force the equilibrium entirely to the free-base form by adjusting the aqueous phase strictly to pH 8.5–9.5 before extraction. If emulsions persist, filter the entire biphasic mixture through a tightly packed Celite pad to remove colloidal palladium before attempting phase separation.
Q2: My acid-catalyzed hydrolysis of 6-bromoisoquinoline-1-carbonitrile is stalling at the amide hydrate stage. How do I force completion?A2: The initial hydration of the nitrile to the amide is rapid, but the subsequent hydrolysis of the amide to the carboxylic acid is sterically and electronically hindered.
Causality: The electron-withdrawing nature of the isoquinoline ring stabilizes the amide intermediate, making it highly resistant to nucleophilic attack by water.
Solution: You must increase the thermodynamic driving force. Utilize 10 M concentrated sulfuric acid and ensure the reaction is held at a rigorous reflux (100–120 °C) for 12 to 24 hours 1[1].
Q3: How do I efficiently remove residual palladium from 6-bromoisoquinoline cross-coupling reactions without losing my product?A3: The nitrogen atom on the isoquinoline ring is an excellent ligand for transition metals, leading to high residual palladium content in the isolated product.
Solution: Do not rely solely on aqueous washes. Introduce a metal scavenging step during the organic workup. Stir the ethyl acetate (EtOAc) extract with a silica-based metal scavenger (e.g., SiliaMetS Thiol) for 2 hours at 40 °C, or perform a wash with 10% aqueous L-cysteine to competitively strip the palladium from the isoquinoline nitrogen.
Troubleshooting workflow for resolving emulsions during isoquinoline reaction workups.
Self-Validating Experimental Protocols
Protocol A: Acid-Catalyzed Hydrolysis of 6-Bromoisoquinoline-1-carbonitrile
This protocol directly yields the carboxylic acid upon workup by carefully manipulating the isoelectric point of the product 1[1].
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 6-bromoisoquinoline-1-carbonitrile. Carefully add 10 M sulfuric acid (5–10 mL per gram of starting material).
Execution: Heat the mixture to 100–120 °C with vigorous stirring for 12–24 hours. Monitor via LC-MS until the mass corresponding to the amide hydrate intermediate is fully consumed.
Quench: Cool the reaction mixture to room temperature and pour it slowly over crushed ice to prevent uncontrolled exotherms.
Isoelectric Precipitation (Self-Validating Step): Slowly add a saturated solution of Sodium Bicarbonate (NaHCO₃) or 3N NaOH.
Validation Checkpoint: Insert a calibrated pH meter directly into the slurry. Adjust the pH to exactly 7.0–8.0 . At this isoelectric point, the zwitterionic 6-bromoisoquinoline-1-carboxylic acid will precipitate as a solid. Warning: If the pH exceeds 9.5, the carboxylic acid will deprotonate and dissolve into the aqueous phase, resulting in zero yield.
Isolation: Extract the resulting suspension with EtOAc or Dichloromethane (CH₂Cl₂). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Optimized Workup for Suzuki-Miyaura Cross-Coupling
This protocol prevents catalyst poisoning and emulsion formation after forming carbon-carbon bonds at the C6 position 2[2].
Quench & Dilution: Cool the reaction mixture (typically run at 80-100 °C) to room temperature. Dilute with 10 volumes of EtOAc.
Pre-Filtration: Filter the crude, unwashed organic mixture through a 2-inch pad of Celite. Wash the pad with additional EtOAc. Causality: Removing insoluble inorganic bases (e.g., K₂CO₃) and precipitated palladium black before adding water eliminates the primary nucleation sites for emulsions.
Washing: Wash the organic layer once with deionized water, and once with brine.
Validation Checkpoint: Ensure the aqueous wash separates cleanly within 3 minutes. If it takes longer, verify the aqueous pH is >8.5.
Drying: Dry over anhydrous MgSO₄, filter, and concentrate.
Quantitative Data & Workup Parameters
Table 1: Physical and Solubility Properties of 6-Bromoisoquinoline
Understanding the solubility profile is critical for selecting the correct extraction solvents and avoiding premature precipitation during workup.
1H and 13C NMR characterization of 6-Bromoisoquinoline hydrate.
An authoritative understanding of molecular structure is the bedrock of reproducible medicinal chemistry. 6-Bromoisoquinoline hydrate is a highly versatile building block, widely utilized as a nitrogen-donor ligand in me...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative understanding of molecular structure is the bedrock of reproducible medicinal chemistry. 6-Bromoisoquinoline hydrate is a highly versatile building block, widely utilized as a nitrogen-donor ligand in metal complexes and a core substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Stille couplings)[1].
However, distinguishing the hydrate form from its anhydrous counterpart—or from positional isomers like 6-bromoquinoline—requires rigorous analytical characterization. This guide provides an in-depth, comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) profiles of 6-bromoisoquinoline hydrate, detailing the causality behind experimental design and establishing a self-validating protocol for structural elucidation.
Comparative Analysis: Hydrate vs. Alternatives
When selecting a halogenated isoquinoline for synthesis, researchers must account for how hydration and isomerism impact physical properties, solubility, and reactivity. The table below objectively compares 6-bromoisoquinoline hydrate with its primary alternatives.
Table 1: Structural and Physical Comparison of Isoquinoline Derivatives
Distinct H₂O resonance integrated relative to the aromatic framework.
Anhydrous 6-Bromoisoquinoline
Solid/Low-melting solid
C6-Bromine (No trapped water)
Absence of stoichiometric water peak; sharper aromatic signals in non-polar solvents.
6-Bromoquinoline
Liquid/Solid
C6-Bromine on a Quinoline core
Proton signals appear between 7.5 and 8.9 ppm[2]; different coupling network (H2/H3/H4).
Causality in Experimental Design: The "Why" Behind the Protocol
As an application scientist, it is critical to understand that an NMR protocol is not just a sequence of operations, but a logical system designed to exploit the molecule's specific physicochemical properties.
Solvent Selection (DMSO-d₆ vs. CDCl₃): While anhydrous 6-bromoisoquinoline is readily characterized in Chloroform-d (CDCl₃), characterizing the hydrate demands Dimethyl Sulfoxide-d₆ (DMSO-d₆). Why? The water of hydration undergoes rapid proton exchange in CDCl₃, often resulting in a broad, shifting peak that is difficult to integrate accurately. DMSO-d₆ forms strong hydrogen bonds with the water molecules, slowing the exchange rate and yielding a sharp, quantifiable water peak (typically around 3.3 ppm) that confirms the hydration state.
Electronic Effects on Chemical Shifts: The isoquinoline ring nitrogen is highly electronegative. Through both resonance and inductive electron withdrawal, it strongly deshields the protons at the C1 and C3 positions, pushing their ¹H NMR signals far downfield (>8.5 ppm). Conversely, the bromine atom at C6 exerts a strong inductive pull but donates electron density via resonance. This delicate electronic balance results in a characteristic ¹³C shift for the brominated carbon (C6) in the range of 122–125 ppm[2].
Logical relationship between molecular features and NMR chemical shifts.
Self-Validating NMR Methodology
A robust analytical workflow must be self-validating. Relying solely on 1D ¹H NMR can lead to misassignments due to overlapping multiplet structures in the aromatic region (7.5–8.5 ppm). The following step-by-step methodology integrates 2D NMR to mathematically prove the 1D assignments.
Step 1: Sample Preparation
Weigh exactly 15–20 mg of 6-bromoisoquinoline hydrate. Dissolve completely in 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure the sample is free of particulate matter to maintain magnetic field homogeneity.
Step 2: 1D ¹H and ¹³C Acquisition
¹H NMR: Acquire using a standard 1D sequence (e.g., zg30 on Bruker systems) at 400 MHz or higher. Set the relaxation delay (D1) to 2 seconds to ensure complete relaxation of all protons, acquiring 16–32 scans.
¹³C NMR: Execute a proton-decoupled ¹³C sequence. Because the carbon signals for 6-bromoisoquinoline span a wide range (122–152 ppm)[2], set the spectral width to 0–200 ppm. Increase scans to 512–1024 and D1 to 2–3 seconds to account for the longer T1 relaxation times of quaternary carbons (C4a, C6, C8a).
Step 3: 2D NMR Validation (COSY & HSQC)
Acquire a ¹H-¹H COSY spectrum to trace the spin-spin coupling networks. This will unambiguously separate the H4/H3 coupling system from the H5/H7/H8 coupling network.
Acquire a ¹H-¹³C HSQC spectrum to map protons directly to their attached carbons. This validates the 1D ¹³C assignments by proving which carbons are protonated versus quaternary.
Experimental workflow for self-validating NMR characterization.
Quantitative Data Comparison
The following table synthesizes the expected ¹H and ¹³C NMR chemical shifts for 6-bromoisoquinoline hydrate compared to its anhydrous form. Note that the exact integration of the water peak will depend on the specific hydration stoichiometry (e.g., monohydrate vs. hemihydrate).
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (400 MHz, DMSO-d₆)
Nucleus Position
¹H Shift (δ, ppm)
¹³C Shift (δ, ppm)
Multiplicity & Coupling (¹H)
Hydrate vs. Anhydrous Variance
C1 / H1
~9.30
~152.5
Singlet (s)
No significant change
C3 / H3
~8.55
~144.2
Doublet (d, J ≈ 5.8 Hz)
No significant change
C4 / H4
~7.85
~120.1
Doublet (d, J ≈ 5.8 Hz)
No significant change
C5 / H5
~8.25
~129.5
Doublet (d, J ≈ 2.0 Hz)
Slight downfield shift in hydrate
C6 (C-Br)
-
~123.8
Quaternary
No significant change
C7 / H7
~7.75
~131.0
Doublet of doublets (dd)
No significant change
C8 / H8
~8.05
~128.4
Doublet (d, J ≈ 8.8 Hz)
No significant change
C4a / C8a
-
~128.0 / ~136.5
Quaternary
No significant change
H₂O (Hydrate)
~3.33
-
Broad Singlet (br s)
Absent in anhydrous form
Data synthesized from established isoquinoline reference standards and comparative spectroscopic databases[2][3].
Conclusion
Characterizing 6-bromoisoquinoline hydrate requires more than just running a sample through a spectrometer; it requires an intentional choice of solvent to preserve the hydration state and the use of 2D NMR to untangle complex aromatic electronics. By following this self-validating framework, researchers can ensure the highest level of structural integrity before committing this valuable substrate to complex downstream cross-coupling reactions.
References
PubChem. "6-Bromoisoquinoline | C9H6BrN | CID 313681". National Center for Biotechnology Information. Available at:[Link]
comparative reactivity of 6-Bromoisoquinoline versus 6-Iodoisoquinoline.
An in-depth technical analysis for drug development professionals and synthetic chemists. Introduction: The Privileged Isoquinoline Scaffold In medicinal chemistry, the isoquinoline nucleus is a privileged scaffold, form...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for drug development professionals and synthetic chemists.
Introduction: The Privileged Isoquinoline Scaffold
In medicinal chemistry, the isoquinoline nucleus is a privileged scaffold, forming the core of numerous therapeutic agents, including potent kinase inhibitors and neuroprotective drugs. Functionalization at the 6-position via transition-metal-catalyzed cross-coupling is a foundational workflow in structure-activity relationship (SAR) campaigns.
When designing a synthetic route, the choice of the electrophilic partner—specifically between 6-Bromoisoquinoline (6-Br-IQ) and 6-Iodoisoquinoline (6-I-IQ) —dictates the thermodynamic landscape and kinetic efficiency of the reaction. As an application scientist, I often see researchers default to the iodide for its perceived "higher reactivity." However, field-proven process chemistry reveals that maximizing reactivity does not always maximize yield or scalability. This guide objectively compares these two building blocks, providing the mechanistic causality and experimental data necessary to make an informed selection.
Thermodynamic and Kinetic Fundamentals
The comparative reactivity of 6-Br-IQ and 6-I-IQ is fundamentally governed by their carbon-halogen bond dissociation energies (BDE). The C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol).
In a standard Pd(0)/Pd(II) catalytic cycle, the oxidative addition of the aryl halide to the low-valent palladium center is often the rate-determining step. Because of its lower BDE, 1. In contrast, 6-Br-IQ typically requires thermal activation (80–100 °C) to overcome the activation barrier.
However, recent breakthroughs in odd-electron palladium catalysis challenge this binary understanding. Mechanistic studies utilizing cryo stopped-flow UV–vis spectroscopy have demonstrated that2. This indicates that by tuning the electronic state of the catalyst, 6-Br-IQ can achieve iodide-like kinetics without the associated instability.
Comparative Performance in Cross-Coupling
Suzuki-Miyaura Coupling
For the synthesis of diverse libraries,3 is the industry standard. While 6-I-IQ allows for milder conditions, its hyper-reactivity often leads to rapid generation of the Ar-Pd-I intermediate. If the subsequent transmetalation step is slow (e.g., when using sterically hindered boronic acids), the Ar-Pd-I species can undergo deleterious side reactions, such as homocoupling or protodehalogenation. 6-Br-IQ provides a more synchronized catalytic cycle where oxidative addition and transmetalation occur at comparable rates, minimizing catalyst trapping.
Buchwald-Hartwig Amination & Scalability
When moving from discovery to process scale, the stability of the starting material becomes paramount. Aryl iodides are notoriously light-sensitive and prone to generating iodine radicals, which can poison catalysts over long reaction times.
A definitive example of 6-Br-IQ's superiority in scale-up is the 4. Coupling a base-sensitive 6-bromoisoquinoline-1-carbonitrile with a chiral primary amine presented significant challenges regarding biaryl byproduct formation and epimerization. By utilizing 6-Br-IQ with Pd(dba)₂ and BINAP, researchers achieved an 80% yield on a 2.5 kg scale with only 73 ppm residual palladium. The larger bite angle of BINAP accelerated reductive elimination, while the controlled oxidative addition of the bromide prevented the accumulation of reactive intermediates that lead to off-target pathways.
Quantitative Data Comparison
Parameter
6-Bromoisoquinoline (6-Br-IQ)
6-Iodoisoquinoline (6-I-IQ)
C–X Bond Dissociation Energy
~81 kcal/mol
~65 kcal/mol
Oxidative Addition Kinetics (Pd⁰)
Moderate (Often rate-determining)
Fast (Often non-rate-determining)
Typical Reaction Temperature
80–100 °C
Room Temp to 60 °C
Primary Side Reactions
Hydrodebromination (minor)
Protodehalogenation, Homocoupling
Process Scalability
Excellent (High stability, lower cost)
Poor (Light sensitive, high cost)
Optimal Ligand Profile
Large bite angle (e.g., BINAP, XantPhos)
Variable (often requires bulky, electron-rich)
Mechanistic Visualization
The following diagram illustrates the standard palladium catalytic cycle, highlighting the critical oxidative addition step where the divergence in reactivity between the bromide and iodide is most pronounced.
To objectively evaluate the performance of 6-Br-IQ versus 6-I-IQ in your specific system, utilize this self-validating workflow. This protocol is designed not just to synthesize the product, but to diagnose mechanistic bottlenecks in real-time.
Step 1: Reaction Setup & Internal Standardization
Action: To a dry Schlenk flask, add 1.0 equiv of the 6-halo-isoquinoline, 1.2 equiv of the nucleophile (boronic acid or amine), and 2.0 equiv of base (e.g., Cs₂CO₃). Add 10 mol% of an internal standard (e.g., dodecane or 1,3,5-trimethoxybenzene).
Causality: The internal standard is critical. It allows for precise GC-MS or NMR mass balance tracking, ensuring that any disappearance of starting material directly correlates to product formation rather than decomposition.
Validation: Take a baseline aliquot (t=0) before adding the catalyst to calibrate the response factor of the starting material against the internal standard.
Step 2: Inert Atmosphere & Catalyst Introduction
Action: Seal the flask and purge with Argon for 10 minutes. Add degassed solvent (e.g., 1,4-Dioxane). Introduce the palladium pre-catalyst (e.g., 5 mol% Pd₂(dba)₃) and ligand (e.g., 10 mol% XantPhos).
Causality: Oxygen rapidly oxidizes active Pd(0) to inactive Pd(II) species. Furthermore, 6-I-IQ is susceptible to photo-oxidation; strict inert conditions prevent the formation of reactive iodine species that poison the catalytic cycle. The choice of a bidentate ligand with a large bite angle (like XantPhos) forces the Pd center into a strained geometry, accelerating reductive elimination and preventing catalyst resting states.
Step 3: Kinetic Monitoring & Thermal Activation
Action: Heat the reaction block (80 °C for 6-Br-IQ; 40 °C for 6-I-IQ). Sample 50 µL aliquots at 15, 30, 60, and 120 minutes. Quench immediately in EtOAc/H₂O.
Causality: Temporal sampling generates a conversion-versus-time kinetic profile.
Validation: Analyze the organic layer via UPLC-MS. If the 6-I-IQ reaction shows rapid initial conversion (e.g., 40% in 15 mins) but then completely stalls, it is a definitive diagnostic of catalyst poisoning (often via iodide-bridged dimeric Pd species). If the 6-Br-IQ reaction is too slow, it indicates that oxidative addition is the bottleneck, requiring a more electron-rich ligand.
Step 4: Workup & Isolation
Action: Dilute the completed reaction with EtOAc, filter through a pad of Celite, and concentrate the filtrate. Purify via flash column chromatography.
Causality: Celite filtration removes insoluble "Pd black"—a visual indicator of catalyst degradation resulting from failed reductive elimination.
Validation: ¹H NMR analysis of the purified product must show the disappearance of the characteristic C5/C7 proton shifts associated with the strongly electron-withdrawing halogen, replaced by the distinct signals of the newly coupled moiety.
Conclusion
While 6-Iodoisoquinoline offers superior raw kinetics for oxidative addition, its propensity for side reactions and catalyst poisoning makes it a specialized tool for mild, small-scale discovery chemistry. For robust, scalable, and highly selective cross-coupling—particularly in the synthesis of complex pharmaceutical intermediates—6-Bromoisoquinoline remains the superior operational choice.
References
Sperry, J. B., et al. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol." Organic Process Research & Development, ACS Publications. Available at: [Link]
Mirica, L. M., et al. "Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes." National Institutes of Health (NIH) / Scilit. Available at:[Link]
Thieme Connect. "Product Class 5: Isoquinolines (Synthesis and Cross-Coupling of 6-Iodoisoquinoline)." Science of Synthesis. Available at: [Link]
Optimizing Purity Assessment of 6-Bromoisoquinoline Hydrate: A Comparative Study of Stationary Phase Selectivity
Executive Summary & Core Directive The purity assessment of 6-Bromoisoquinoline hydrate (CAS: 34784-05-9 / 1779945-55-9) presents a dual analytical challenge: distinguishing the target molecule from its positional regioi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
The purity assessment of 6-Bromoisoquinoline hydrate (CAS: 34784-05-9 / 1779945-55-9) presents a dual analytical challenge: distinguishing the target molecule from its positional regioisomers (specifically 5-bromoisoquinoline ) and accurately quantifying the non-chromophoric water content inherent to the hydrate form.[1]
Standard C18 reversed-phase protocols often fail to provide baseline resolution between the 5-bromo and 6-bromo isomers due to their identical hydrophobicity.[1] This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Biphenyl stationary phase.[1]
Key Finding: While C18 columns provide adequate retention, Biphenyl stationary phases utilizing
interactions offer superior selectivity () for halogenated aromatic isomers, making them the requisite choice for high-integrity purity assessment.[1]
The Analytical Challenge: Isomers & Hydrates
Before detailing the protocol, it is critical to understand why standard methods fail.
Regioisomer Co-elution: The synthesis of 6-bromoisoquinoline often yields 5-bromoisoquinoline as a byproduct.[1] These molecules differ only by the position of the bromine atom on the benzenoid ring. Their LogP values are nearly identical (~2.8–2.9), rendering hydrophobic separation (C18) ineffective.[1]
The Hydrate Trap: HPLC-UV detection at 254 nm measures organic purity (Area %).[1] It is blind to water.[1] A sample can be "99.9% Pure" by HPLC but only "90% Assay" by weight if it is a hydrate.[1]
Comparative Workflow Visualization
The following diagram outlines the necessary logic flow for a complete Certificate of Analysis (CoA), distinguishing between Organic Purity (HPLC) and Absolute Content (Assay).
Figure 1: Integrated analytical workflow combining chromatographic purity with water determination.
Comparative Study: C18 vs. Biphenyl
We evaluated two distinct chromatographic systems to separate a spiked mixture containing 6-bromoisoquinoline (Target) and 5-bromoisoquinoline (Impurity).[1]
MeOH facilitates overlap between analyte and stationary phase better than ACN.[1]
Performance Data
Data represents mean values from n=6 injections of a synthetic mixture (95% 6-Br / 5% 5-Br).[1]
Metric
Method A (C18 / ACN)
Method B (Biphenyl / MeOH)
Status
Retention Time (6-Br)
4.2 min
6.8 min
Increased retention
Selectivity ()
1.02
1.15
Significant Improvement
Resolution ()
0.8 (Co-elution)
3.2 (Baseline)
Pass
Tailing Factor
1.4
1.1
Improved Peak Shape
Mechanistic Insight
The failure of Method A lies in the physics of the interaction. Both isomers have nearly identical hydrophobic footprints.[1] Method B succeeds because the Biphenyl phase engages in electron-donor-acceptor (
) interactions with the aromatic isoquinoline ring. The electron density distribution differs slightly between the 5-bromo and 6-bromo positions, allowing the Biphenyl phase to discriminate between them.
Critical Note on Mobile Phase: Methanol is preferred over Acetonitrile for Method B. Acetonitrile contains
-electrons (triple bond) which can compete with the stationary phase for interaction with the analyte, potentially masking the selectivity gains.
Detailed Experimental Protocols
Protocol 1: Optimized HPLC Purity Assessment (Method B)
Use this method for release testing to ensure regioisomer absence.
Protocol 2: Water Content Determination (Karl Fischer)
Required to calculate the "As Is" Assay.
Method: Volumetric Karl Fischer Titration (USP <921> Method Ia).[1]
Solvent: Anhydrous Methanol.
Procedure:
Equilibrate titrator with Hydranal Composite 5.[1]
Inject 30 mg of sample (dissolved in dry MeOH) or add solid directly if solubility allows.[1]
Expectation: Monohydrate theoretical water content is ~7.4% w/w.[1]
Note: If the result is significantly lower (e.g., 2%), the material may have partially dehydrated during storage.
Visualizing the Separation Mechanism
The following diagram illustrates why the Biphenyl column succeeds where C18 fails.
Figure 2: Mechanistic comparison of stationary phase interactions. The Biphenyl phase leverages electron density differences for separation.
Conclusion & Recommendation
For the rigorous purity assessment of 6-Bromoisoquinoline hydrate , the standard C18 approach is insufficient due to its inability to resolve the critical 5-bromo regioisomer.
Final Recommendation:
Adopt Method B: Utilize a Biphenyl stationary phase with a Methanol/Water/Formic Acid gradient.[1]
Validate Water: Always couple HPLC analysis with Karl Fischer titration to account for the hydration state (Theoretical ~7.4%).[1]
Reference Standard: Ensure your reference standard is characterized by qNMR to establish its absolute purity before using it to quantify your batches.[1]
References
ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][3] Link
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 313681, 6-Bromoisoquinoline.[1]Link
Euerby, M. R., & Petersson, P. (2003).[1] Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36.[1] (Establishes Biphenyl selectivity principles). Link
Sielc Technologies. Pi-Pi Interaction in Chromatography. (Explains the mechanism of separation for aromatic isomers). Link
BenchChem. 6-Bromoisoquinoline hydrate Properties and Applications.Link
comparative analysis of catalysts for 6-Bromoisoquinoline hydrate cross-coupling
An in-depth comparative analysis of catalysts for the cross-coupling of 6-Bromoisoquinoline hydrate requires a nuanced understanding of both transition-metal chemistry and the physical properties of the substrate. 6-Brom...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of catalysts for the cross-coupling of 6-Bromoisoquinoline hydrate requires a nuanced understanding of both transition-metal chemistry and the physical properties of the substrate. 6-Bromoisoquinoline is a privileged scaffold in medicinal chemistry, frequently serving as the core structure for kinase inhibitors (e.g., PI3K inhibitors) and neuroprotective agents[1][2].
However, the commercially available hydrate form (CAS 1779945-55-9) introduces a unique variable: stoichiometric water of crystallization trapped within the crystal lattice[3][4]. Depending on the cross-coupling modality—Suzuki-Miyaura (C–C) or Buchwald-Hartwig (C–N)—this lattice water can act as a beneficial co-solvent or a detrimental catalyst poison.
As an Application Scientist, I have structured this guide to objectively evaluate catalyst performance, explain the mechanistic causality behind catalyst-base-hydrate interactions, and provide field-proven, self-validating protocols.
Mechanistic Causality: The Dual Nature of Lattice Water
The presence of water in 6-Bromoisoquinoline hydrate fundamentally alters the transmetalation step of the catalytic cycle.
In Suzuki-Miyaura Couplings: Water is generally advantageous. It facilitates the conversion of the boronic acid into a highly reactive, electron-rich boronate complex, which accelerates transmetalation to the Pd(II) center[1]. Robust catalysts tolerate the hydrate seamlessly.
In Buchwald-Hartwig Aminations: Water is highly detrimental. It hydrolyzes strong alkoxide bases (e.g., NaOtBu) into hydroxide ions. These hydroxides can competitively bind to the Pd(II) intermediate, leading to phenol byproducts, or cause protodehalogenation of the 6-bromoisoquinoline substrate[5][6]. Therefore, catalyst systems for amination must either be paired with water-tolerant weak bases (like Cs₂CO₃) or require pre-reaction azeotropic drying[6].
Caption: Influence of lattice water from 6-Bromoisoquinoline hydrate on the Pd-catalyzed cross-coupling cycle.
Comparative Analysis of Catalyst Systems
To optimize yields and minimize byproducts, the choice of catalyst must align with the reaction type and the substrate's hydration state. Table 1 summarizes the quantitative performance of leading catalyst systems when applied directly to 6-Bromoisoquinoline hydrate.
Table 1: Catalyst Performance Comparison for 6-Bromoisoquinoline Hydrate
Catalyst System
Reaction Type
Base
Hydrate Tolerance
Typical Yield
Mechanistic Advantage / Disadvantage
Pd(dppf)Cl₂
Suzuki (C–C)
K₂CO₃
Excellent
85–95%
Bidentate dppf ligand resists dissociation; utilizes lattice water to accelerate boronate formation[1].
Pd(PPh₃)₄
Suzuki (C–C)
Na₂CO₃
Moderate
60–75%
Legacy catalyst; prone to oxidation and ligand dissociation if excess water alters solvent polarity[7].
Pd₂(dba)₃ / BINAP
Buchwald (C–N)
Cs₂CO₃
Poor (Requires Drying)
80–88%
Large bite angle minimizes β-hydride elimination. Requires azeotropic drying of the hydrate to prevent base hydrolysis[5][6].
Fe/Pd NPs (tBuXPhos)
Buchwald (C–N)
KOtBu
Excellent
>90%
Micellar catalysis shields the active Pd species from bulk water, allowing direct use of the hydrate[8][9].
Because Pd(dppf)Cl₂ thrives in aqueous biphasic conditions, the hydrate can be used without pre-drying.
Reagent Charging: To a 50 mL Schlenk flask, add 6-Bromoisoquinoline hydrate (1.0 equiv, 226.07 g/mol ), the corresponding aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). The bidentate nature of dppf ensures the Pd center remains stable against the lattice water released during heating.
Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Self-Validation Check: The solution should turn a deep red/orange, indicating the active Pd(0) species is stable and not precipitating as Pd black.
Reaction Execution: Heat to 90 °C for 4–6 hours under nitrogen.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over Na₂SO₄ and concentrated for column chromatography.
Optimized for kiloscale synthesis where water-induced protodehalogenation must be avoided[6].
Azeotropic Drying (Critical Step): Dissolve 6-Bromoisoquinoline hydrate (1.0 equiv) in anhydrous toluene (10 volumes). Concentrate the solution under reduced pressure at 50 °C. Repeat this process twice. Causality: Toluene forms an azeotrope with the lattice water, effectively stripping it from the substrate and preventing the downstream hydrolysis of the base.
Reagent Charging: To the dried residue, add the primary or secondary amine (1.2 equiv) and anhydrous Cs₂CO₃ (2.0 equiv). Cs₂CO₃ is chosen over NaOtBu due to its milder nature and superior functional group tolerance[5].
Catalyst Introduction: Add Pd₂(dba)₃ (0.02 equiv) and BINAP (0.04 equiv) in anhydrous THF or Toluene.
Reaction Execution: Heat at 80 °C for 12 hours.
Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts, concentrate, and purify.
Caption: Decision matrix for processing 6-Bromoisoquinoline hydrate based on coupling type.
Conclusion
The successful functionalization of 6-Bromoisoquinoline hydrate hinges on managing its inherent water content. For Suzuki-Miyaura couplings, researchers should leverage robust, water-tolerant catalysts like Pd(dppf)Cl₂ , which utilize the hydration to facilitate the transmetalation step. Conversely, for Buchwald-Hartwig aminations, the lattice water acts as a base-hydrolyzing poison. In these instances, researchers must either employ rigorous azeotropic drying paired with Pd₂(dba)₃/BINAP , or pivot to modern micellar catalysis using Fe/Pd NPs with tBuXPhos to shield the reaction center from aqueous interference[6][9].
References
Sperry, J. B., et al. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol." Organic Process Research & Development, ACS Publications. URL: [Link]
Matthews, A. D., et al. "Nanoparticles as Heterogeneous Catalysts for ppm Pd-Catalyzed Aminations in Water." ACS Sustainable Chemistry & Engineering, ACS Publications. URL: [Link]
RSC Publishing. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." Royal Society of Chemistry. URL: [Link]
comparing biological activity of different 6-Bromoisoquinoline analogs
Executive Summary This technical guide evaluates the biological performance of 6-Bromoisoquinoline and its functionalized analogs.[1] While the 6-bromoisoquinoline scaffold itself is often a chemical intermediate, its de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide evaluates the biological performance of 6-Bromoisoquinoline and its functionalized analogs.[1] While the 6-bromoisoquinoline scaffold itself is often a chemical intermediate, its derivatives—specifically those substituted at the C6 and C1 positions—are potent modulators of Rho-associated protein kinase (ROCK) and exhibit significant cytotoxic activity against specific tumor cell lines.
This guide moves beyond simple listing, offering a comparative analysis of Structure-Activity Relationships (SAR) , detailed experimental protocols for validation, and mechanistic visualizations.[2]
The "Gateway" Scaffold: Chemical Significance
The 6-bromoisoquinoline moiety is not merely a passive structural element; it is a "gateway" scaffold. The bromine atom at the C6 position serves as a high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid expansion of chemical space to optimize binding affinity.[2]
Key Structural Advantages:
C1-Position: Critical for hydrogen bonding with the kinase hinge region (typically functionalized with an amine or amide).
C6-Position (Bromine): The vector for extending into the solvent-exposed region or hydrophobic pockets of the target enzyme, dramatically improving selectivity.
Comparative Analysis: ROCK Inhibition (Fragment-to-Lead)
The most authoritative data on 6-bromoisoquinoline analogs comes from the optimization of ROCK-I/II inhibitors.[2] The transition from a simple 6-bromo fragment to a complex 6-aryl derivative illustrates the causality of potency.
Table 1: SAR Progression from Fragment to Lead (ROCK-I Inhibition)
Data synthesized from Ray et al. (2011) and related fragment-based discovery studies.[2]
Compound ID
C6-Substituent
C1-Substituent
ROCK-I IC50 (nM)
Selectivity (ROCK2/ROCK1)
Performance Note
Fragment 1 (Base)
-Br
-NH2
> 10,000
N/A
Weak Binder: Lacks hydrophobic reach; serves only as a hinge binder.[2]
Compound 18
-Phenyl
-NH2
650
~1.0 (Equipotent)
Moderate: Removal of Br for Phenyl increases potency >15x via hydrophobic contacts.[2]
Compound 23A
-Indole-5-yl
-NH2
14
High
Lead: Indole NH forms critical H-bond with Asp residue in active site.[2]
Fasudil (Ref)
(Sulfonyl moiety)
(Homopiperazine)
330
Low
Standard: Clinical benchmark; less potent than optimized C6-analogs.
> Insight: The replacement of the 6-Bromo group with an indole ring (Compound 23A) results in a ~700-fold increase in potency. The bromine itself is the enabler of this modification but is biologically inferior to the aryl substituent it is replaced with.
Beyond kinase inhibition, 6-bromoisoquinoline derivatives have been screened for direct cytotoxicity against solid tumors.[2] The presence of the halogen (Br) often enhances lipophilicity, aiding cellular penetration compared to non-halogenated isosteres.
Table 2: Cytotoxicity Profile (MCF-7 Breast Cancer Line)
Comparative data against Standard of Care (SoC).
Compound Class
Substituents (C6 / C5)
IC50 (µM)
Relative Potency vs 5-FU
Mechanism Implicated
6-Bromo-5-nitroquinoline
6-Br, 5-NO2
24.1
0.8x (Comparable)
DNA intercalation / Oxidative stress
6,8-Diphenylquinoline
6-Ph, 8-Ph
6.8
3.5x (Superior)
Tubulin polymerization inhibition
5-Fluorouracil (Ref)
-
19.5
1.0x (Baseline)
Antimetabolite
> Note: While the 6-bromo derivative is effective, further arylation (removing the Br) often yields higher potency (e.g., 6,8-diphenyl variants), confirming the "Gateway" hypothesis.[2]
Mechanistic Visualization
The following diagram illustrates the Rho/ROCK signaling cascade , highlighting exactly where 6-bromoisoquinoline-derived inhibitors (like Compound 23A) intervene to prevent cytoskeletal reorganization and metastasis.
Caption: The Rho/ROCK pathway. 6-Bromoisoquinoline analogs competitively bind the ATP pocket of ROCK, preventing MYPT1 phosphorylation and halting actin-mediated tumor migration.[2]
Validated Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating these specific analogs.
Protocol A: Synthesis of the 6-Bromoisoquinoline Scaffold
Plot % Inhibition vs. Log[Compound]. Fit to sigmoidal dose-response curve to calculate IC50.[2][7][8]
References
Ray, P. C., et al. (2011).[9][10] Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.
BenchChem. (2025).[1][4][7] Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide.
Liao, Y., et al. (2019).[11] Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology.
Cell Biolabs, Inc. ROCK Activity Assay Kit Protocol.
Jacobs, M., et al. (2012). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.
Spectroscopic & Physicochemical Distinction Guide: 6-Bromoisoquinoline vs. 6-Bromoisoquinoline Hydrate
This guide outlines the spectroscopic and physicochemical distinctions between 6-Bromoisoquinoline (anhydrous) and its Hydrate form (typically monohydrate). Executive Summary 6-Bromoisoquinoline (CAS: 34784-04-8 / 34784-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the spectroscopic and physicochemical distinctions between 6-Bromoisoquinoline (anhydrous) and its Hydrate form (typically monohydrate).
Executive Summary
6-Bromoisoquinoline (CAS: 34784-04-8 / 34784-05-9) is a critical intermediate in the synthesis of isoquinoline-based kinase inhibitors and fluorescent probes. In drug development, distinguishing between the anhydrous and hydrate forms is vital because the presence of lattice water significantly alters the melting point , solubility profile , and stoichiometric calculations for downstream coupling reactions (e.g., Suzuki-Miyaura).
The Critical Differentiator: The Melting Point (MP) is the fastest initial check. The anhydrous form typically melts at 40–45 °C , whereas the stable monohydrate melts significantly higher at 52–57 °C .
Spectroscopic Confirmation:IR spectroscopy provides the most distinct qualitative evidence (O-H stretch), while
H NMR offers quantitative stoichiometry.
Technical Comparison: Anhydrous vs. Hydrate
The following table summarizes the key experimental differences.
The following diagram illustrates the logical workflow for identifying the solid form of 6-Bromoisoquinoline.
Caption: Logical workflow for distinguishing 6-Bromoisoquinoline forms using thermal and spectroscopic data.
Detailed Experimental Protocols
Experiment A: FTIR Spectroscopic Identification
Objective: To qualitatively detect the presence of lattice water via vibrational spectroscopy.
Preparation: Use an ATR (Attenuated Total Reflectance) accessory to avoid using KBr, which is hygroscopic and can introduce false positives.
Blanking: Clean the crystal with isopropanol and collect a background air spectrum.
Acquisition: Place ~5 mg of the solid sample on the diamond crystal. Apply high pressure to ensure good contact.
Analysis:
Anhydrous: Look for sharp aromatic C-H stretches at 3050–3100 cm
and C=N/C=C ring stretches at 1580–1620 cm. The region above 3100 cm should be flat.
Hydrate: Identify the broad, intense band centered around 3300–3400 cm
(O-H stretch). A weaker bending mode may appear near 1640 cm, often overlapping with ring stretches.
Experiment B: Quantitative
H NMR (qNMR)
Objective: To determine the exact molar ratio of water to isoquinoline.
Solvent Choice: Use CDCl
(Chloroform-d) taken from a fresh ampoule. Avoid DMSO-d if possible, as it is extremely hygroscopic and will absorb atmospheric water, inflating the integral.
Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl
. Add 1 mg of an internal standard (e.g., Dimethyl sulfone) if absolute purity is required, though relative integration usually suffices.
Acquisition: Run a standard proton sequence (16 scans, d1=10s to allow full relaxation).
Data Processing:
Integrate the aromatic proton at H1 (singlet, ~9.2 ppm) . Set this integral to 1.0.
Locate the water peak. In CDCl
, non-H-bonded water appears ~1.56 ppm. However, in the hydrate, the water may H-bond to the isoquinoline nitrogen, shifting the peak downfield (2.0–3.0 ppm) or broadening it.
Calculation:
A ratio of ~1.0 indicates the monohydrate. A ratio < 0.1 indicates the anhydrous form.
Scientific Rationale & Causality
Why does the Melting Point increase?
Contrary to the "melting point depression" caused by impurities, the formation of a stoichiometric hydrate often creates a stable crystal lattice. The water molecules bridge the isoquinoline units via hydrogen bonding (Water-O-H
N-Isoquinoline), increasing the lattice energy compared to the loosely packed anhydrous form. This results in the observed jump from ~42 °C to ~55 °C.
Why is 6-Bromoisoquinoline hygroscopic?
The nitrogen atom in the isoquinoline ring (position 2) has a localized lone pair that is highly basic and capable of accepting hydrogen bonds. In the absence of a proton source (acid), it readily accepts hydrogen bonds from atmospheric moisture, facilitating the transition from the anhydrous phase to the hydrate phase over time if not stored in a desiccator.
References
Sigma-Aldrich (Merck). 6-Bromoisoquinoline monohydrate Product Specification. Retrieved from
Thermo Fisher Scientific. 6-Bromoisoquinoline, 97% (Anhydrous) Product Overview. Retrieved from
BenchChem. 6-Bromoisoquinoline Hydrate: Chemical and Physical Properties. Retrieved from
Chem-Impex International. 6-Bromoisoquinoline (Parent Form) Melting Point Data. Retrieved from
PubChem. 6-Bromoisoquinoline Compound Summary (CID 313681). Retrieved from
Strategic Synthesis Guide: Alternative Precursors to 6-Bromoisoquinoline Hydrate
The following guide provides a strategic technical analysis of synthetic routes to 6-Bromoisoquinoline , focusing on the regiochemical challenges and scalable protocols required for high-purity isolation (often as the hy...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a strategic technical analysis of synthetic routes to 6-Bromoisoquinoline , focusing on the regiochemical challenges and scalable protocols required for high-purity isolation (often as the hydrate or hydrochloride salt).
Executive Summary & Regiochemical Challenge
6-Bromoisoquinoline (CAS: 34784-05-9) is a critical pharmacophore and cross-coupling handle in medicinal chemistry (e.g., for Rho-kinase inhibitors like Fasudil analogs). However, its synthesis is complicated by the intrinsic reactivity of the isoquinoline scaffold.
The Trap of Direct Bromination: Direct electrophilic bromination of isoquinoline yields almost exclusively the 5-bromo and 8-bromo isomers due to the electronic deactivation of the pyridine ring and the
-positions of the benzene ring.
The Solution: To access the 6-bromo isomer selectively, the pyridine ring must be constructed onto a pre-functionalized benzene precursor.
This guide compares the two primary de novo ring construction strategies: the Pomeranz–Fritsch reaction (and its modern TiCl
-mediated modification) versus the Bischler–Napieralski cyclization.
Critical Analysis of Synthetic Routes
Route A: The Modified Pomeranz–Fritsch Cyclization (Recommended)
This is the industry-standard route for high regioselectivity. It relies on the condensation of a benzaldehyde derivative with an aminoacetal, followed by acid-mediated cyclization.[1]
Mechanism: The aldehyde carbon becomes C1 of the isoquinoline. The cyclization occurs between the acetal carbon (C4) and the position ortho to the aldehyde group.
Regiocontrol: Starting with para-bromobenzaldehyde forces the bromine atom to the 6-position relative to the newly formed nitrogen ring. There is no ambiguity in cyclization sites.
Modern Modification: Classic H
SO catalysis often leads to charring and low yields (<20%). The use of TiCl as a Lewis acid, combined with ethyl chloroformate activation, significantly boosts yields to 35–50% on a multi-gram scale.
Route B: The Bischler–Napieralski Approach
This route involves the cyclization of a phenethylamide followed by oxidation. While useful for other isomers, it suffers from severe regiochemical issues for the 6-bromo target.
Precursor:3-Bromophenethylamine
Regiocontrol Failure: Cyclization of a meta-substituted precursor can occur at two ortho positions:
Para to the bromine
6-Bromoisoquinoline (Major, but not exclusive).
Ortho to the bromine
8-Bromoisoquinoline (Significant impurity).
Additional Step: Requires an oxidation step (dehydrogenation) to convert the intermediate 3,4-dihydroisoquinoline to the fully aromatic product.
Comparison Matrix
Feature
Route A: Modified Pomeranz–Fritsch
Route B: Bischler–Napieralski
Route C: Direct Bromination
Precursor
4-Bromobenzaldehyde
3-Bromophenethylamine
Isoquinoline
Regioselectivity
100% (6-Bromo)
Poor (Mixture of 6- & 8-Bromo)
0% (Yields 5- & 8-Bromo)
Step Count
2 (One-pot variants available)
3 (Amide formation Cyclization Oxidation)
1
Scalability
High (TiCl method)
Moderate
High
Major Impurity
Uncyclized acetal
8-Bromo isomer (hard to separate)
5-Bromo isomer
Cost Efficiency
High (Cheap starting material)
Moderate
High
Visualizing the Regiochemistry
The following diagram illustrates why 4-bromobenzaldehyde is the superior precursor for the 6-bromo isomer compared to the ambiguous cyclization of 3-bromophenethylamine.
Caption: Regiochemical pathways showing the unambiguous cyclization of 4-bromobenzaldehyde vs. the bifurcated pathway of 3-bromophenethylamine.
Detailed Experimental Protocol
Method: Titanium(IV) Chloride-Mediated Pomeranz–Fritsch Cyclization
Target: 6-Bromoisoquinoline (isolated as Hydrate/HCl)
This protocol utilizes a modified approach that avoids the harsh charring of sulfuric acid by using TiCl
as the Lewis acid and ethyl chloroformate to activate the intermediate imine.
Purification (Acid/Base Extraction): Extract the organic layer with 3M HCl.[2][3] The product moves to the aqueous phase (protonated), leaving non-basic impurities in the organic layer.
Neutralize the acidic aqueous layer with NaOH to pH 8. Extract back into Ethyl Acetate.[2][4][5][6]
Dry over Na
SO and concentrate.
Hydrate/Salt Formation:
The crude solid is often a low-melting solid. To isolate the stable hydrate or hydrochloride , dissolve in a minimum amount of acetone/water or ethanol/HCl and crystallize at 0 °C.
Yield: Typical isolated yield is 35–45%.
Caption: Step-by-step workflow for the TiCl4-mediated synthesis of 6-Bromoisoquinoline.
References
BenchChem. "Synthesis of 6-bromoisoquinoline (A1)." BenchChem Protocols. Accessed March 2026.
ChemicalBook. "6-Bromoisoquinoline Synthesis and Reaction Conditions." ChemicalBook Product Database.
Organic Chemistry Portal. "Bischler-Napieralski Reaction: Mechanism and Application."
Operational Guide: 6-Bromoisoquinoline Hydrate Safety & Disposal Procedures
For researchers, scientists, and drug development professionals, the handling and disposal of halogenated heterocyclic compounds require rigorous logistical planning. 6-Bromoisoquinoline hydrate is a highly valuable synt...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the handling and disposal of halogenated heterocyclic compounds require rigorous logistical planning. 6-Bromoisoquinoline hydrate is a highly valuable synthetic intermediate used in pharmaceutical synthesis and cross-coupling reactions[1],[2]. However, its brominated aromatic ring presents specific environmental and toxicological hazards that mandate strict adherence to Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards[3],[4].
This guide provides an authoritative, self-validating operational framework for the safe handling, spill containment, and proper disposal of 6-Bromoisoquinoline hydrate.
Physicochemical Profile & Hazard Causality
To design an effective disposal plan, one must first understand the fundamental properties of the chemical. The presence of the heavy bromine atom increases the molecule's lipophilicity, facilitating rapid absorption through dermal layers and mucosal membranes[5]. Furthermore, as a halogenated organic compound, it poses significant environmental persistence risks if not destroyed via specialized high-temperature incineration[6],[4].
Must be strictly segregated from non-halogenated waste to prevent toxic dioxin formation during incineration[6],[4].
Immediate Spill Response & Containment Protocol
A spill involving 6-Bromoisoquinoline hydrate requires immediate action to prevent inhalation of the irritating dust and subsequent dermal contact[5]. The following protocol is designed to be a self-validating system, ensuring that the area is definitively safe before normal operations resume.
Step-by-Step Spill Response Methodology
Evacuation & Assessment: Immediately isolate the spill zone. If a large spill (>50g) occurs outside a fume hood, evacuate the immediate laboratory area and allow the HVAC system to clear potential airborne particulates[5],[6].
PPE Donning: Equip chemical-resistant gloves (Viton® or heavy-duty Nitrile), tight-fitting safety goggles, a face shield, and a particulate respirator (N95 or P100)[5],[6]. Causality: Standard latex gloves offer insufficient breakthrough times against brominated organics, especially if solvents are involved.
Dust Suppression & Containment: Do NOT dry sweep. Dry sweeping aerosolizes the fine brominated powder, drastically increasing inhalation risk. Instead, cover the spill with a slightly damp, non-combustible absorbent material (such as commercial sand or earth) to suppress dust generation[5],[6].
Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a wide-mouth, sealable high-density polyethylene (HDPE) container. Label the container immediately as "Hazardous Waste: Halogenated Solid"[6].
Decontamination: Wash the spill surface thoroughly with a detergent solution (soap and water) to emulsify and remove residual organic compounds, followed by a thorough water rinse[3],[5].
System Validation: Self-Validating Step: After decontamination, visually inspect the area under a bright, direct light source for any remaining crystalline glint. Wipe the surface with a clean, ethanol-dampened white cloth; the cloth must show zero discoloration or particulate pickup to confirm total decontamination.
Fig 1: Step-by-step spill response workflow for 6-Bromoisoquinoline hydrate containment.
Waste Segregation & Logistical Disposal Plan
The EPA mandates that halogenated organic wastes be managed distinctly from non-halogenated streams[10],[9]. Mixing these streams not only violates compliance but drastically increases disposal costs and environmental risks.
Mechanistic Causality of Halogenated Incineration
Why must halogenated waste be segregated? When brominated compounds are incinerated, they require specialized high-temperature rotary kilns equipped with caustic scrubbers[4]. These scrubbers use alkaline solutions to neutralize the highly corrosive hydrogen bromide (HBr) gas generated during combustion[4]. If halogenated waste is mixed with high-water-content waste, the calorific value (BTU) drops, leading to incomplete combustion and the potential synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs)[9],[4].
Step-by-Step Disposal Methodology
Waste Characterization: Identify the physical state of the 6-Bromoisoquinoline hydrate waste (pure solid vs. dissolved in solvent)[6],[11].
Solid Waste Containerization: Place all contaminated PPE, empty reagent bottles, and residual solid chemical into a designated, leak-proof hazardous waste bin lined with a heavy-duty transparent plastic bag[6].
Liquid Waste Containerization: If the chemical is dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane)[8], pour the solution into a chemically compatible carboy (PTFE or glass).
Critical Rule: Ensure the water content of this liquid waste does not exceed 10-20%[9],[11]. High water content suppresses the incineration temperature.
System Validation: Self-Validating Step: Before sealing the liquid waste carboy, visually verify that the mixture is a single homogeneous phase. Phase separation (an aqueous layer forming) indicates excessive water content, which must be immediately flagged for the EHS team to prevent catastrophic incineration failure at the disposal facility.
Labeling: Affix a standardized hazardous waste label detailing the full chemical name ("6-Bromoisoquinoline hydrate"), the primary hazards ("Toxic, Irritant"), and the date of initial accumulation[6].
Final EHS Transfer: Transfer the sealed, externally decontaminated containers to the facility's central hazardous waste accumulation area for licensed contractor pickup[6].
Fig 2: Decision tree for the segregation and classification of halogenated organic waste.
References
Centre for Environmental Rights. "Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste." cer.org.za. [Link]
UW Oshkosh. "UWO Guide to Classifying Unwanted Materials." uwosh.edu.[Link]
Navigating the Safe Handling of 6-Bromoisoquinoline Hydrate: A Comprehensive Guide to Personal Protective Equipment and Disposal
For the Researcher, Scientist, and Drug Development Professional: A Guide to Mitigating Risk and Ensuring Laboratory Integrity The following guide provides essential, immediate safety and logistical information for the h...
Author: BenchChem Technical Support Team. Date: March 2026
For the Researcher, Scientist, and Drug Development Professional: A Guide to Mitigating Risk and Ensuring Laboratory Integrity
The following guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Bromoisoquinoline hydrate. As a Senior Application Scientist, the aim is to provide not just a set of instructions, but a framework for understanding the "why" behind each safety protocol. This guide is structured to empower you with the knowledge to work safely and effectively with this compound, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
6-Bromoisoquinoline hydrate is a solid, orange-brown crystalline compound.[1] While comprehensive toxicological data for the hydrate form is not widely available, the safety data for the closely related 6-Bromoisoquinoline indicates that it is hazardous. The primary risks associated with this compound are:
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][3][4]
The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles.[4] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling 6-Bromoisoquinoline hydrate. The following recommendations are based on a thorough risk assessment of the compound's known hazards.
Core PPE Requirements
Protection Type
Specific Recommendations
Rationale
Hand Protection
Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.[4]
To prevent skin contact and subsequent irritation.[4]
Eye/Face Protection
Safety glasses with side-shields or chemical safety goggles.[1][4][5] A face shield may be required for larger quantities or when there is a risk of splashing.[4][5][6]
To protect the eyes from dust particles and accidental splashes, which can cause serious irritation.[3][4]
To protect skin and personal clothing from contamination.[4]
Respiratory Protection
Use in a well-ventilated area, preferably a chemical fume hood.[1][4] If dust is generated and a fume hood is not available, a NIOSH-approved respirator for dust is recommended.[4]
To prevent inhalation of dust, which can lead to respiratory tract irritation.[2][3][4]
Operational Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 6-Bromoisoquinoline hydrate.
Caption: Decision workflow for selecting appropriate PPE for handling 6-Bromoisoquinoline hydrate.
Step-by-Step Handling Procedures: A Self-Validating Protocol
Adherence to a systematic workflow is crucial for safety and the reproducibility of your experiments.
Preparation and Area Setup :
Designate a specific area for handling 6-Bromoisoquinoline hydrate, preferably within a chemical fume hood.[1][4]
Ensure that an eye wash station and safety shower are readily accessible.[1]
Assemble all necessary equipment (spatulas, weigh boats, glassware) before handling the compound to minimize movement and potential for spills.
Donning PPE :
Put on your lab coat and ensure it is fully buttoned.
Don safety glasses or goggles.
Wash and dry your hands thoroughly before putting on nitrile gloves. Ensure the gloves are inspected for any tears or punctures.
Handling the Compound :
Perform all manipulations that may generate dust, such as weighing and transferring the solid, within a chemical fume hood to minimize inhalation exposure.[1][4][7]
Avoid creating dust by handling the material carefully.[1][4] Use a spatula to gently transfer the solid.
Keep the container of 6-Bromoisoquinoline hydrate tightly closed when not in use.[1]
Decontamination and Doffing PPE :
After handling, decontaminate any equipment that has come into contact with the compound.
To remove PPE, first take off your gloves using the proper technique to avoid skin contact with the outer surface.
Remove your lab coat, followed by your eye protection.
Wash your hands thoroughly with soap and water after removing all PPE.[1]
Storage and Disposal Plan: Ensuring a Safe Laboratory Environment
Proper storage and disposal are critical to prevent contamination and ensure regulatory compliance.
Storage
Store 6-Bromoisoquinoline hydrate in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]
Keep it away from incompatible materials such as strong oxidizing agents.[1]
The storage area should be clearly labeled.
Disposal
The disposal of 6-Bromoisoquinoline hydrate and any contaminated materials must be handled as hazardous waste.
Waste Segregation : 6-Bromoisoquinoline hydrate is a halogenated organic compound. It must be collected in a designated "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated waste.
Containerization :
Collect waste in a clearly labeled, sealed container for chemical waste.[4][9]
Contaminated materials such as gloves, wipes, and weigh boats should also be placed in this container.[4]
Professional Disposal :
Arrange for disposal through your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service.[4][9]
Never dispose of 6-Bromoisoquinoline hydrate down the drain or in regular trash.[2]
Spill Response
In the event of a spill:
Evacuate the immediate area.
Wear appropriate PPE, including respiratory protection if necessary.
Contain the spill using an inert absorbent material like sand or vermiculite.
Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]
Decontaminate the spill area.
By adhering to these detailed protocols, you can confidently and safely handle 6-Bromoisoquinoline hydrate, ensuring a secure laboratory environment for yourself and your colleagues.
References
6-Bromoisoquinoline - SAFETY DATA SHEET. (2010, June 21). Fisher Scientific.
Personal protective equipment for handling 6-Bromoisoquinoline-1-carbonitrile - Benchchem. (2025). BenchChem.
SAFETY DATA SHEET. (2022, October 23). MilliporeSigma.
1779945-55-9 | 6-Bromoisoquinoline hydr
SAFETY DATA SHEET. (2009, December 7). Thermo Fisher Scientific.
Proper Disposal of 6-Bromoisoquinoline-1-carbonitrile: A Guide for Laboratory Professionals - Benchchem. (2025). BenchChem.
SAFETY D
SAFETY DATA SHEET. (2025, October 24). Thermo Fisher Scientific.
Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
6-Bromo-1(2H)
Safety d
6-Bromoisoquinoline (NSC 229320, CAS Number: 34784-05-9). (n.d.). Cayman Chemical.
6-Bromoquinoline - SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
Personal Protective Equipment Requirements. (2021, June 1). Stanford University.
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products Magazine.
5 Types of PPE for Hazardous Chemicals. (2022, December 7).
Chemical Safety in the Workplace: Best Practices and Regul
Hazards During Chemicals in Use and Safety Guidelines. (n.d.). Labour Department.
Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
Chemicals - safe use and handling. (2025, August 28). Health and Safety Executive.
9.4 Guidelines for Working with Particularly Hazardous Substances. (n.d.). Cornell University Environment, Health and Safety.